Product packaging for (E)-UK122 TFA(Cat. No.:CAS No. 940290-58-4)

(E)-UK122 TFA

Cat. No.: B1682689
CAS No.: 940290-58-4
M. Wt: 291.30 g/mol
InChI Key: JBHISGPWLXASFE-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

UK-122, also known as uPA Inhibitor II, is a potent and selective uPA inhibitor (Ki = 20 nM). The IC(50) of UK122 in a cell-free indirect uPA assay is 0.2 micromol/L. UK-122 also showed no or little inhibition of other serine proteases such as thrombin, trypsin, plasmin, and the tissue-type plasminogen activator, indicating its high specificity against uPA. Moreover, UK122 showed little cytotoxicity against CFPAC-1 cells (IC(50) >100 micromol/L) but significantly inhibited the migration and invasion of this pancreatic cancer cell line. UK122 could potentially be developed as a new anticancer agent that prevents the invasion and metastasis of pancreatic cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N3O2 B1682689 (E)-UK122 TFA CAS No. 940290-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHISGPWLXASFE-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940290-58-4
Record name 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122): A Potent uPA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activity of the compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known by its research designation UK122 and as uPA Inhibitor II. This molecule has been identified as a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis.

Core Properties and Identification

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is a small molecule belonging to the oxazolone class of compounds. Its core structure features a phenyl-substituted oxazolylidene ring linked to a benzenecarboximidamide moiety.

PropertyValueSource
IUPAC Name 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamidePubChem
Molecular Formula C₁₇H₁₃N₃O₂PubChem
Molecular Weight 291.30 g/mol PubChem
CAS Number 940290-58-4PubChem
Synonyms UK122, uPA Inhibitor II, CHEMBL1945236, (E)-4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzimidamidePubChem
InChI InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+PubChem
SMILES C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2PubChem

Biological Activity: A Selective uPA Inhibitor

UK122 has been characterized as a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA).[1] uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.[1]

Quantitative Bioactivity Data

The inhibitory activity and selectivity of UK122 have been quantified in various assays.

AssayTarget/Cell LineResult (IC₅₀)Reference
Cell-free indirect uPA assayuPA0.2 µM[1]
Protease Selectivity AssaytPA>100 µM[2]
Protease Selectivity AssayPlasmin>100 µM[2]
Protease Selectivity AssayThrombin>100 µM[2]
Protease Selectivity AssayTrypsin>100 µM[2]
Cytotoxicity AssayCFPAC-1 (pancreatic cancer cells)>100 µM[1]
Cell Migration AssayCFPAC-1 (pancreatic cancer cells)Dose-dependent inhibition[2]
Cell Invasion AssayCFPAC-1 (pancreatic cancer cells)Significant reduction[2]

These data highlight that UK122 is a highly specific inhibitor of uPA with minimal off-target effects on other serine proteases and low cytotoxicity at concentrations where it effectively inhibits cell migration and invasion.[1][2]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of UK122 is the direct inhibition of the catalytic activity of uPA. By binding to uPA, UK122 prevents the conversion of plasminogen to plasmin, a broad-spectrum protease. This disruption of the uPA-plasmin cascade leads to a reduction in the degradation of extracellular matrix components, thereby impeding the ability of cancer cells to invade surrounding tissues and metastasize.

uPA_Signaling_Pathway uPA Signaling Pathway in Cancer Invasion cluster_extracellular Extracellular Space cluster_cell Cancer Cell Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation uPA uPA uPA->Plasminogen uPAR uPAR uPA->uPAR Binds to Integrins Integrins uPAR->Integrins Associates with ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Plasmin->ECM Degrades Degraded ECM Degraded ECM Fragments ECM->Degraded ECM UK122 UK122 (4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide) UK122->uPA Inhibits Intracellular Signaling Intracellular Signaling (e.g., PI3K/AKT, MAPK) Integrins->Intracellular Signaling Activates Cell Proliferation Cell Proliferation Intracellular Signaling->Cell Proliferation Cell Survival Cell Survival Intracellular Signaling->Cell Survival Cell Migration Cell Migration Intracellular Signaling->Cell Migration

Caption: The uPA signaling pathway and the inhibitory action of UK122.

Experimental Protocols

Synthesis of UK122

The synthesis of UK122 involves the condensation of 4-formylbenzenecarboximidamide with N-benzoylglycine in the presence of a dehydrating agent, likely following a modified Erlenmeyer-Plöchl reaction.

Synthesis_Workflow General Synthetic Workflow for UK122 Reactant_A 4-Formylbenzenecarboximidamide Reaction Condensation Reaction (e.g., Erlenmeyer-Plöchl) Reactant_A->Reaction Reactant_B N-Benzoylglycine Reactant_B->Reaction Product 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure UK122 Purification->Final_Product

Caption: A generalized workflow for the synthesis of UK122.

Cell-Free Indirect uPA Assay

This assay is used to determine the direct inhibitory effect of UK122 on uPA activity.

  • Reagents: Purified human uPA, a chromogenic uPA substrate, and plasminogen.

  • Procedure:

    • uPA is incubated with varying concentrations of UK122 in a suitable buffer.

    • Plasminogen is added to the mixture. uPA will convert plasminogen to plasmin.

    • A chromogenic substrate for plasmin is added. The rate of color development, which is proportional to plasmin activity, is measured using a spectrophotometer.

  • Analysis: The concentration of UK122 that inhibits 50% of uPA activity (IC₅₀) is calculated.

Cytotoxicity Assay

This assay assesses the toxicity of UK122 to cancer cells.

  • Cell Line: CFPAC-1 (human pancreatic cancer cell line).

  • Procedure:

    • CFPAC-1 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of UK122 for a specified period (e.g., 48 hours).

    • Cell viability is assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial activity.

  • Analysis: The IC₅₀ value for cytotoxicity is determined. For UK122, this was found to be greater than 100 µM, indicating low cytotoxicity.[1]

Cell Migration and Invasion Assays

These assays evaluate the effect of UK122 on the migratory and invasive potential of cancer cells.

  • Apparatus: Boyden chambers with a porous membrane (for invasion assays, the membrane is coated with a layer of extracellular matrix, such as Matrigel).

  • Procedure:

    • CFPAC-1 cells, pre-treated with various concentrations of UK122, are seeded in the upper chamber.

    • The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

    • After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are removed.

    • Cells that have migrated/invaded to the lower surface of the membrane are fixed, stained, and counted under a microscope.

  • Analysis: The number of migrated/invaded cells in the UK122-treated groups is compared to the control group to determine the extent of inhibition.

Safety and Handling

Based on aggregated GHS data, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is classified as:

  • Acute toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[4]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation of dust and ensure work is carried out in a well-ventilated area.

Conclusion

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) is a potent and selective inhibitor of urokinase-type plasminogen activator. Its ability to inhibit uPA activity translates into a significant reduction in cancer cell migration and invasion in vitro, with low associated cytotoxicity. These properties make UK122 a valuable research tool for studying the role of the uPA system in cancer and a potential lead compound for the development of novel anti-metastatic therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122): A Potent Urokinase-Type Plasminogen Activator Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and therapeutic potential of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, a compound also identified as UK122. This molecule has emerged as a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer progression and metastasis. This document details its IUPAC nomenclature and structure, summarizes its inhibitory activity, outlines a likely synthetic route, and presents a visualization of the uPA signaling pathway it targets. The information herein is intended to support further research and development of this promising anti-cancer agent.

Chemical Identity and Structure

The compound of interest is chemically identified by the following nomenclature and structural details:

  • Systematic IUPAC Name: 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide[1]

  • Common Name: UK122[1]

  • CAS Number: 940290-58-4[1]

  • Molecular Formula: C₁₇H₁₃N₃O₂

  • Molecular Weight: 291.30 g/mol [1]

Structure:

Caption: The uPA/uPAR signaling pathway in cancer.

Conclusion

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) is a highly potent and selective inhibitor of the urokinase-type plasminogen activator. Its ability to effectively block uPA activity and consequently inhibit cancer cell migration and invasion, without significant cytotoxicity, positions it as a compelling candidate for further preclinical and clinical investigation as an anti-metastatic agent. The synthetic route, while not explicitly published, is likely achievable through established organic chemistry methodologies. The well-defined mechanism of action, targeting a key pathway in cancer progression, provides a strong rationale for its continued development in oncology.

References

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide , a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA). This document consolidates key information including its chemical identity, biological activity, proposed synthesis, and mechanism of action, tailored for professionals in research and drug development.

Chemical Identity and Properties

The compound is a notable subject of research in oncology due to its specific inhibition of uPA, a key enzyme in cancer cell invasion and metastasis.

PropertyValue
Systematic Name 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide
CAS Number 940290-58-4[1]
Molecular Formula C₁₇H₁₃N₃O₂
Molecular Weight 291.31 g/mol
Synonyms

This compound is known by several synonyms in scientific literature and commercial databases. The most prominent of these is UK122 . Other synonyms include:

  • 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide[1]

  • (E)-4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzimidamide[1]

  • 4-[(E)-(5-oxo-2-phenyl-oxazol-4-ylidene)methyl]benzamidine[1]

  • uPA Inhibitor II[1]

Biological Activity and Quantitative Data

The primary biological activity of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) is the potent and selective inhibition of urokinase-type plasminogen activator (uPA). This inhibition is critical to its potential as an anti-cancer agent, as it can prevent the proteolytic cascade necessary for tumor cell invasion and metastasis.

TargetIC₅₀ ValueSelectivity Notes
uPA 0.2 µMHighly selective against other serine proteases.
tPA >100 µMShows little to no inhibition of tissue-type plasminogen activator.
Plasmin >100 µMMinimal inhibition of plasmin.
Thrombin >100 µMNegligible inhibition of thrombin.
Trypsin >100 µMNo significant inhibition of trypsin.

Mechanism of Action: Inhibition of the uPA/uPAR Signaling Pathway

The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are key players in the degradation of the extracellular matrix (ECM), a crucial step for cancer cell invasion and metastasis. The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade. This process is a prime target for therapeutic intervention. By inhibiting uPA, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) effectively halts this cascade.

Below is a diagram illustrating the uPA/uPAR signaling pathway and the point of inhibition by UK122.

uPA_Pathway cluster_cell Cell Membrane cluster_ecm Extracellular Matrix uPAR uPAR Integrins Integrins uPAR->Integrins associates with Intracellular Intracellular Signaling (e.g., FAK, Src, Ras-ERK) Integrins->Intracellular activates CellMigration Cell Migration & Invasion Intracellular->CellMigration promotes pro_uPA pro-uPA uPA uPA (active) pro_uPA->uPA activated uPA->uPAR binds to Plasminogen Plasminogen uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation leads to ECM_Degradation->CellMigration facilitates UK122 UK122 (Inhibitor) UK122->uPA inhibits

Caption: uPA/uPAR signaling pathway and inhibition by UK122.

Proposed Experimental Protocol: Synthesis

A specific, detailed synthesis protocol for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide has not been explicitly published in readily available literature. However, based on the well-established Erlenmeyer-Plöchl reaction for the synthesis of 4-benzylidene-2-phenyl-5(4H)-oxazolones, a plausible synthetic route can be proposed.[2][3][4][5] This would involve the condensation of hippuric acid with a protected form of 4-formylbenzenecarboximidamide, followed by deprotection.

Materials
  • Hippuric acid

  • 4-formylbenzonitrile (as a precursor to the carboximidamide)

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium methoxide

  • Ammonium chloride

  • Methanol

  • Appropriate solvents for purification (e.g., ethyl acetate, hexane)

Proposed Synthetic Steps

Step 1: Synthesis of the Oxazolone Core via Erlenmeyer-Plöchl Reaction

  • A mixture of hippuric acid (1 equivalent), 4-formylbenzonitrile (1 equivalent), and anhydrous sodium acetate (1 equivalent) is prepared.

  • Acetic anhydride (3 equivalents) is added to the mixture.

  • The reaction mixture is heated, for instance, in a boiling water bath, for 1-2 hours.[4]

  • After cooling, the mixture is treated with cold ethanol to precipitate the product.

  • The crude product, 4-((5-oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzonitrile, is collected by filtration and washed with cold ethanol and water.

  • The product can be further purified by recrystallization.

Step 2: Conversion of the Nitrile to the Carboximidamide (Pinner Reaction)

  • The product from Step 1 is dissolved in anhydrous methanol.

  • The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through it until saturation to form the imidate hydrochloride.

  • The reaction is allowed to proceed at low temperature for several hours.

  • The solvent is removed under reduced pressure to yield the crude imidate hydrochloride.

  • The imidate is then treated with a solution of ammonia in methanol (or ammonium chloride and a base) to form the final carboximidamide product.

  • The final compound, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, is purified by chromatography or recrystallization.

Experimental Workflow for Biological Assays

The following diagram outlines a general workflow for evaluating the efficacy of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) in a cancer research context.

experimental_workflow start Start synthesis Compound Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro_enzyme In Vitro uPA Enzyme Assay characterization->in_vitro_enzyme ic50 Determine IC50 in_vitro_enzyme->ic50 cell_culture Cancer Cell Culture ic50->cell_culture in_vivo In Vivo Studies (Xenograft Model) ic50->in_vivo migration_assay Cell Migration Assay (e.g., Boyden Chamber) cell_culture->migration_assay invasion_assay Cell Invasion Assay (e.g., Matrigel) cell_culture->invasion_assay data_analysis Data Analysis & Conclusion migration_assay->data_analysis invasion_assay->data_analysis in_vivo->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating UK122.

Conclusion

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) is a well-characterized, potent, and selective inhibitor of urokinase-type plasminogen activator. Its ability to disrupt the uPA/uPAR signaling pathway makes it a valuable tool for cancer research and a promising candidate for further drug development. The synthetic route, while not explicitly detailed for this exact molecule, can be reliably inferred from established chemical reactions, and its biological effects can be robustly assessed using standard in vitro and in vivo assays. This guide provides a foundational resource for researchers and professionals working with this compound.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for specific biological data on "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" did not yield dedicated studies detailing its precise mechanism of action, quantitative data from biological assays, or specific experimental protocols. The information presented herein is based on an analysis of its chemical structure and the known activities of closely related compounds.

Executive Summary

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" belongs to a class of organic compounds that, based on its core structure, raises significant flags for non-specific biological activity. Its scaffold is closely related to rhodanine and other 5-membered heterocyclic compounds that are frequently identified as Pan-Assay Interference Compounds (PAINS). This guide provides an in-depth analysis of the probable mechanism of action through the lens of PAINS, offering a critical perspective for researchers and drug development professionals. It is crucial to approach any observed biological activity of this compound with a high degree of scrutiny and to perform rigorous validation experiments to exclude the possibility of assay artifacts.

Structural Analysis and Classification

The core of "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" features an oxazolylidene ring, which is structurally analogous to thiazolidine derivatives like rhodanine. These chemical motifs are well-documented in medicinal chemistry literature as being associated with promiscuous biological activity.[1][2] Such compounds are often flagged by computational filters designed to identify PAINS.[3]

Table 1: Structural Alerts and Potential for Non-Specific Activity

Structural FeatureClass of CompoundAssociated Concerns in Drug Discovery
5-membered heterocyclic ring with exocyclic double bondRhodanine-like, OxazolylideneHigh propensity for non-specific binding, aggregation, and assay interference.[1][3]
Phenyl and benzenecarboximidamide moietiesSubstituted aromatic systemsCan contribute to non-specific hydrophobic and electrostatic interactions with proteins.

Probable Mechanism of Action: Pan-Assay Interference

Given the structural alerts, the most probable "mechanism of action" for this compound in many biological assays is not a specific, lock-and-key interaction with a single protein target, but rather a non-specific interference with the assay itself. PAINS can produce false-positive results through a variety of mechanisms.[4][5]

Table 2: Common Mechanisms of Pan-Assay Interference Compounds (PAINS)

Interference MechanismDescriptionPotential Impact on Experimental Results
Aggregation The compound forms colloidal aggregates that can sequester and denature proteins non-specifically.False inhibition of enzymes or disruption of protein-protein interactions.
Reactive Species Formation The compound may be unstable under assay conditions, leading to the formation of reactive species that covalently modify proteins.Irreversible inhibition and non-specific target engagement.
Redox Cycling The compound can participate in redox reactions, generating reactive oxygen species that interfere with assay components.Can affect assays that are sensitive to redox state, such as those involving fluorescent probes.
Chelation The compound may chelate metal ions that are essential for the function of certain enzymes or assay reagents.Apparent inhibition of metalloenzymes or interference with detection systems.
Photoreactivity The compound may be activated by light, leading to the generation of reactive species.Can be a problem in fluorescence-based assays.[5]
Membrane Disruption The compound may non-specifically interact with and disrupt cell membranes.[6]Can lead to cytotoxicity that is not target-specific.

Signaling Pathways and Experimental Workflows

Due to the likely nature of this compound as a PAIN, it is more instructive to consider experimental workflows for its validation rather than specific signaling pathways it might modulate.

PAINS_Concept Conceptual Diagram: Specific vs. Non-Specific Interaction cluster_0 Specific Drug Interaction cluster_1 PAINS Interaction Specific Drug Specific Drug Target A Target A Specific Drug->Target A Binds Target B Target B Target C Target C PAIN Compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene) methyl)benzenecarboximidamide (Probable PAIN) Target X Target X PAIN Compound->Target X Interferes Target Y Target Y PAIN Compound->Target Y Interferes Target Z Target Z PAIN Compound->Target Z Interferes

Caption: Specific vs. Non-Specific Compound Interaction.

A critical workflow for any observed activity of this compound would involve a series of de-risking assays to rule out PAINS behavior.

PAINS_Workflow Experimental Workflow for PAINS Identification Initial Hit Initial Hit from High-Throughput Screen Structure_Check Computational Structure Check (PAINS Filters) Initial Hit->Structure_Check Detergent_Assay Assay with and without Detergent (e.g., Triton X-100) Structure_Check->Detergent_Assay Concentration_Response Steep Concentration-Response Curve? Detergent_Assay->Concentration_Response Conclusion Likely PAIN Detergent_Assay->Conclusion Activity Abolished Ligand_Efficiency Poor Ligand Efficiency? Concentration_Response->Ligand_Efficiency Concentration_Response->Conclusion Yes SAR Structure-Activity Relationship (SAR) Analysis Ligand_Efficiency->SAR Orthogonal_Assay Orthogonal Assay (Different Technology) SAR->Orthogonal_Assay SAR->Conclusion Flat or Inconsistent Biophysical_Methods Biophysical Methods (e.g., SPR, NMR) Orthogonal_Assay->Biophysical_Methods Orthogonal_Assay->Conclusion No Confirmation Conclusion_Specific Potentially Specific Binder Biophysical_Methods->Conclusion_Specific Clean Results

Caption: Workflow for Identifying PAINS.

Reported Biological Activities of Related Rhodanine Derivatives

While specific data for the title compound is unavailable, the broader class of rhodanine derivatives has been investigated for various biological activities.[2][7] These include antimicrobial, antiviral, and anticancer effects.[7][8] However, it is important to note that many of these initial findings may be attributable to the PAINS properties of these compounds. For example, some rhodanine derivatives have been shown to inhibit the nuclear localization of HIF-2α in the context of osteoarthritis research.[9]

Conclusion and Recommendations for Future Research

For researchers and drug development professionals, it is imperative to:

  • Perform rigorous control experiments: This includes assays in the presence of detergents, assessment of time-dependent effects, and evaluation of potential redox activity or chelation.

  • Validate hits using orthogonal assays: Confirmation of activity using a different technology platform is crucial.

  • Utilize biophysical methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) can help to confirm a direct and specific binding interaction.

  • Interpret Structure-Activity Relationships (SAR) with caution: A flat or inconsistent SAR can be indicative of non-specific activity.

Without such validation, any observed biological effects of "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" should be considered with a high degree of skepticism.

References

Unveiling a Potent Protease Inhibitor: The Discovery and Profile of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, history, and biological activity of the specific oxazolone derivative, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known by its research designation UK122. While the broader class of oxazolones has been a subject of chemical synthesis for over a century, the specific discovery of UK122 stems from a targeted high-throughput screening effort to identify novel inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer metastasis. This document provides a comprehensive overview of its identification, mechanism of action, and key experimental data, positioning it as a molecule of significant interest for further oncological research and drug development.

Introduction: The Oxazolone Scaffold and the Quest for Novel Therapeutics

Oxazolones, also known as azlactones, are a well-established class of five-membered heterocyclic compounds. Their versatile chemistry, first explored in the late 19th century through the Erlenmeyer-Plöchl synthesis, has rendered them valuable intermediates in the synthesis of amino acids, peptides, and various other biologically active molecules. The inherent reactivity of the oxazolone ring allows for diverse chemical modifications, making it an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents with a wide range of activities, including antimicrobial and anti-inflammatory properties.

The benzenecarboximidamide (benzamidine) moiety is also a recognized pharmacophore, known for its ability to interact with and inhibit serine proteases, a class of enzymes characterized by a serine residue in their active site.[1][2] The strategic combination of the oxazolone core with a benzamidine functional group in UK122 hinted at a potential for potent and selective enzyme inhibition.

Discovery and History of UK122

The discovery of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) was not a serendipitous event but the result of a systematic search for inhibitors of urokinase-type plasminogen activator (uPA).[3] Elevated levels of uPA are strongly correlated with cancer progression and metastasis, making it a promising target for anticancer drug development.[3][4]

In a 2007 publication, researchers from the Translational Genomics Research Institute detailed the identification of novel uPA inhibitors through a high-throughput screening of a chemical library.[3] This initial screen identified several hit compounds, which then led to the identification of the 4-oxazolidinone scaffold as a promising lead pharmacophore.[3]

A subsequent optimization of this scaffold, involving the synthesis and evaluation of a series of structurally modified analogues, led to the identification of UK122 as the most potent and selective inhibitor of uPA activity within the series.[3]

Mechanism of Action: Inhibition of Urokinase-Type Plasminogen Activator (uPA)

UK122 functions as a potent, selective, and active-site-targeting inhibitor of the urokinase-type plasminogen activator (uPA).[3][5] uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[3][4]

The uPA system is initiated by the conversion of the inactive pro-enzyme plasminogen into the active protease plasmin. Plasmin, in turn, can degrade various components of the ECM and activate matrix metalloproteinases (MMPs), leading to further ECM degradation and facilitating cancer cell migration.[4] By directly inhibiting the enzymatic activity of uPA, UK122 effectively blocks this proteolytic cascade, thereby reducing the invasive potential of cancer cells.[3]

Signaling Pathway Diagram

uPA_Pathway cluster_Inhibition Inhibition by UK122 cluster_Process Metastatic Cascade UK122 UK122 uPA uPA UK122->uPA Inhibits Plasminogen Plasminogen uPA->Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Invasion_Metastasis Cell Invasion & Metastasis ECM_Degradation->Invasion_Metastasis

Caption: Mechanism of uPA inhibition by UK122 to block cancer cell invasion and metastasis.

Quantitative Pharmacological Data

The inhibitory activity of UK122 against uPA and its selectivity against other serine proteases were quantified, demonstrating its high potency and specificity.

Enzyme TargetIC50 (µM)% Inhibition at 100 µMReference
Urokinase-Type Plasminogen Activator (uPA)0.2-[3][5][6][7]
Tissue-Type Plasminogen Activator (tPA)>1005%[3][5][6][7]
Plasmin>1000%[3][5][6][7]
Thrombin>1008%[3][5][6][7]
Trypsin>10038%[3][5][6][7]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the characterization of UK122.

Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122)

While the specific synthesis details for UK122 were part of a proprietary optimization process, a general and plausible synthetic route for this class of compounds is the Erlenmeyer-Plöchl azlactone synthesis . This method involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of a dehydrating agent, typically acetic anhydride.

erlenmeyer_synthesis Aldehyde 4-Formylbenzonitrile Condensation Condensation Reaction Aldehyde->Condensation N_Acylglycine Hippuric Acid N_Acylglycine->Condensation Reagents Acetic Anhydride, Sodium Acetate Reagents->Condensation Oxazolone Intermediate Oxazolone Condensation->Oxazolone Pinner_Reaction Pinner Reaction (HCl, Ethanol) Oxazolone->Pinner_Reaction Final_Product UK122 Pinner_Reaction->Final_Product

References

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" potential research applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Potential Research Applications of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and its Analogs

Disclaimer: Direct experimental data for the specific compound "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" is limited in publicly available scientific literature. This guide, therefore, extrapolates potential research applications based on the well-documented activities of its core structural motifs: the 4-benzylidene-2-phenyl-oxazol-5(4H)-one scaffold and the benzenecarboximidamide moiety.

Introduction

The molecule 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide belongs to the class of oxazolones, also known as azlactones. These five-membered heterocyclic compounds are recognized as versatile pharmacophores in medicinal chemistry.[1][2][3] The core structure, a 2-phenyl-4-benzylidene-5-oxazolone, has been extensively studied and shown to exhibit a wide range of biological activities. Furthermore, the presence of a benzenecarboximidamide group suggests potential interactions with enzymes that recognize nicotinamide, such as Poly(ADP-ribose) polymerase (PARP). This guide will explore the potential research applications of this compound and its analogs based on the established pharmacology of these key structural components.

Potential Research Applications

The unique combination of the oxazolone core and the benzenecarboximidamide moiety suggests several promising avenues for research, primarily in oncology and enzyme inhibition.

Anticancer Activity

Oxazolone derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[1][3][4][5][6] The planar nature of the 4-benzylidene-2-phenyl-oxazol-5(4H)-one scaffold allows for potential intercalation with DNA or interaction with the active sites of various enzymes involved in cancer cell proliferation.

  • Cytotoxicity and Apoptosis Induction: Research could focus on evaluating the compound's cytotoxic activity against a panel of human cancer cell lines, such as breast (MCF-7), lung (A549), colon (HCT-116), and prostate (PC-3) cancers.[4][5] Mechanistic studies could then investigate its ability to induce apoptosis.

  • PARP Inhibition: The benzenecarboximidamide group is a key pharmacophore in several known PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate.[7][8] PARP inhibitors have gained significant attention as anticancer agents, particularly for tumors with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[7] Research into the potential of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide as a PARP inhibitor is a highly promising direction.

Enzyme Inhibition

The oxazolone scaffold has been identified as a privileged structure for the inhibition of various enzymes.

  • Cyclooxygenase (COX) Inhibition: Certain oxazolone derivatives have demonstrated inhibitory activity against COX-2, an enzyme implicated in inflammation and cancer.[9][10] This suggests potential applications in the development of novel anti-inflammatory agents or as adjuvants in cancer therapy.

  • Tyrosinase Inhibition: Oxazolones have been reported as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[11] This opens up research avenues in the treatment of hyperpigmentation disorders.

  • Acetylcholinesterase (AChE) Inhibition: Some oxazolone derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[12]

Antimicrobial Activity

The oxazolone nucleus is associated with antimicrobial properties, exhibiting activity against both bacteria and fungi.[1][3][13] Research could involve screening the compound against a panel of pathogenic microorganisms.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various oxazolone derivatives from the literature to provide a reference for potential efficacy.

Table 1: Anticancer Activity of Oxazolone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-(4-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazoloneHepG2 (Hepatocellular Carcinoma)8.9[4]
4-(4-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazoloneHCT-116 (Colorectal Carcinoma)9.2[4]
4-Benzylidene-2-phenyloxazol-5(4H)-oneA549 (Lung Carcinoma)25 µg/mL[5]
4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-oneA549 (Lung Carcinoma)33 µg/mL[5]

Table 2: Enzyme Inhibition by Oxazolone Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
2-Methyl-4-[(E)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-oneTyrosinase1.23[11]
(Z)-4-benzylidene-2-((E)-styryl)oxazol-5(4H)-oneHuman Acetylcholinesterase (hAChE)9.2[12]
Di-phenyloxazolone derivative with sulfonyl moietyCOX-2>50% inhibition at 10 µM[9]

Experimental Protocols

Synthesis of the 4-Benzylidene-2-phenyl-oxazol-5(4H)-one Scaffold

The most common method for synthesizing the core oxazolone scaffold is the Erlenmeyer-Plöchl azlactone synthesis .[14][15]

General Procedure:

  • Reactants: Hippuric acid (or a substituted hippuric acid), an aromatic aldehyde (e.g., 4-formylbenzenecarboximidamide), acetic anhydride, and a weak base such as sodium acetate.

  • Reaction: The reactants are heated together, typically under reflux.

  • Mechanism: The acetic anhydride facilitates the intramolecular cyclization of the N-acylglycine (hippuric acid) to form a 2-substituted-5(4H)-oxazolone intermediate. This intermediate possesses acidic protons at the C-4 position. The base abstracts a proton to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde in a Perkin-like condensation.

  • Workup: The reaction mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent or water. The solid product is then collected by filtration and purified by recrystallization.[4][16]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

PARP Inhibition Assay

Several commercial kits are available for measuring PARP activity. A common method is an ELISA-based assay.

  • Assay Principle: Histone-coated plates are used. PARP enzyme, activated by DNA, catalyzes the poly(ADP-ribosyl)ation of histone proteins using biotinylated NAD+ as a substrate.

  • Procedure: The test compound and PARP enzyme are added to the histone-coated wells along with biotinylated NAD+.

  • Detection: The incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Data Analysis: The absorbance is measured, and the inhibitory activity of the compound is determined by comparing the signal in the presence of the inhibitor to that of the untreated control. IC50 values can then be calculated.

Visualizations

Signaling Pathways and Experimental Workflows

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymer (PAR) Synthesis PARP1->PAR uses Stalled_Replication Stalled Replication Fork PARP1->Stalled_Replication leads to NAD NAD+ NAD->PAR DDR_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->DDR_Proteins Repair DNA Repair DDR_Proteins->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene) methyl)benzenecarboximidamide (Potential PARP Inhibitor) Inhibitor->PARP1 inhibits Apoptosis Apoptosis / Synthetic Lethality (in HR-deficient cells) DSB Double-Strand Break Stalled_Replication->DSB DSB->Apoptosis

Caption: Potential mechanism of action via PARP inhibition.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Reactants Hippuric Acid + Aromatic Aldehyde Reaction Erlenmeyer-Plöchl Reaction Reactants->Reaction Product 4-Benzylidene-2-phenyl -oxazol-5(4H)-one Derivative Reaction->Product Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Product->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., PARP, COX, AChE) Product->Enzyme_Inhibition Antimicrobial Antimicrobial Screening Product->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 Enzyme_Inhibition->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General workflow for synthesis and biological evaluation.

Conclusion

While direct experimental evidence for "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" is currently lacking, the analysis of its structural components strongly suggests a high potential for biological activity. The well-established anticancer and enzyme-inhibitory properties of the oxazolone scaffold, combined with the PARP-inhibitor-like benzenecarboximidamide moiety, make this compound and its analogs compelling candidates for further investigation in drug discovery, particularly in the field of oncology. The synthetic accessibility of the core structure further enhances its attractiveness for the development of novel therapeutic agents. Future research should focus on the synthesis of this specific compound and its systematic evaluation in the biological assays outlined in this guide.

References

Technical Whitepaper: A Proposed Biological Activity Screening Strategy for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document outlines a proposed framework for the biological activity screening of the novel compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. As of this review, specific experimental data on the biological activity of this compound is not available in published literature. Therefore, this guide synthesizes information on structurally related chemical classes—specifically oxazolones and benzamides—to propose a logical, multi-tiered screening strategy. It includes hypothetical experimental protocols, data presentation formats, and workflow visualizations to guide future research efforts for this molecule and its derivatives.

Introduction and Compound Profile

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is a heterocyclic compound featuring an oxazolone core linked to a benzenecarboximidamide moiety. The oxazolone (or azlactone) ring is a well-recognized pharmacophore known for its versatile reactivity and presence in various biologically active molecules.[1] Similarly, the benzamidine (benzenecarboximidamide) group is a known structural motif in medicinal chemistry, often acting as a bioisostere for other functional groups.

A review of public chemical databases identifies the compound (PubChem CID: 16220264) but lacks associated bioactivity data.[2] The GHS classification indicates potential hazards, including acute oral toxicity and high toxicity to aquatic life, underscoring the need for thorough investigation.[2] Given the absence of specific data, this document proposes a screening cascade based on the established activities of related scaffolds.

Compound Details:

  • Molecular Formula: C₁₇H₁₃N₃O₂[2]

  • Molecular Weight: 291.30 g/mol [2]

  • CAS Number: 940290-58-4[2]

Biological Potential Based on Structural Analogs

The core structure of the target compound contains scaffolds that have been extensively studied. A review of the literature suggests several potential therapeutic areas for investigation.

  • Antimicrobial Activity: Oxazolidinone rings are famously present in antibiotics like Linezolid, which inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[3][4] Derivatives of oxazolone have shown potent activity against both Gram-positive and Gram-negative bacteria.[3][4]

  • Enzyme Inhibition: Functionally substituted oxazolones are recognized as efficient pharmacophores that can be modified to target various enzymes.[1] For instance, certain benzylidene oxazolone derivatives have been synthesized and evaluated as inhibitors of human acetylcholinesterase (hAChE), a key target in Alzheimer's disease therapy.[1]

  • Anticancer and Anti-inflammatory Activity: Various heterocyclic compounds containing oxazolone or imidazole rings have been reported to possess anticancer, anti-inflammatory, and antifungal activities.[1][5]

  • Hedgehog Signaling Pathway Inhibition: Benzamide derivatives have been designed as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in several forms of cancer. These compounds often target the Smoothened (Smo) receptor.[6]

Proposed Screening Cascade and Experimental Protocols

A tiered approach is recommended to efficiently screen the compound, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies.

Tier 1: Primary Screening

The initial phase focuses on identifying any significant biological activity across a diverse set of assays.

G cluster_0 Compound Preparation cluster_1 Primary Assays A Compound Synthesis & Purification (HPLC) B Stock Solution Prep (10 mM in DMSO) A->B C Antimicrobial Screen (MIC Assay) B->C D Cytotoxicity Screen (e.g., HEK293, HepG2) B->D E General Enzyme Inhibition Panel B->E F Hit Identification & Prioritization C->F D->F E->F

Caption: Proposed workflow for primary biological activity screening.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a 96-well microtiter plate with serial dilutions of the test compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

    • Include positive (antibiotic, e.g., Linezolid) and negative (vehicle, e.g., DMSO) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration well with no turbidity.

Protocol 2: Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the general cytotoxicity of the compound against human cell lines.

  • Methodology:

    • Seed human cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the CC₅₀ (50% cytotoxic concentration).

Tier 2: Target Deconvolution and Mechanism of Action

If a "hit" is identified in Tier 1, the next stage is to identify the specific molecular target and elucidate the mechanism of action.

Based on the activity of other benzamide derivatives, the compound could potentially inhibit the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.[6]

G cluster_membrane Cell Membrane cluster_nucleus Inside Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds & inactivates Smo Smoothened (Smo) PTCH1->Smo inhibits Gli Gli Proteins Smo->Gli activates Nucleus Nucleus Gli->Nucleus translocates to TargetGenes Target Gene Expression Compound Test Compound Compound->Smo INHIBITS

Caption: Simplified Hedgehog signaling pathway showing potential inhibition of Smo.

Protocol 3: Smoothened (Smo) Receptor Binding Assay

  • Objective: To determine if the compound directly binds to the Smo receptor.

  • Methodology:

    • Use HEK293 cells stably overexpressing the human Smo receptor.

    • Perform a competitive binding assay using a fluorescently labeled Smo antagonist (e.g., BODIPY-cyclopamine).

    • Incubate cell membranes with the fluorescent ligand in the presence of increasing concentrations of the test compound.

    • Measure the displacement of the fluorescent ligand using fluorescence polarization or a similar detection method.

    • Calculate the Ki or IC₅₀ value from the resulting competition curve.

Data Presentation

All quantitative data from screening should be summarized in clear, concise tables for comparative analysis.

Table 1: Hypothetical Primary Screening Results

Assay Type Target/Cell Line Endpoint Result (Test Compound) Result (Positive Control)
Antibacterial S. aureus MIC >100 µM 1 µM (Linezolid)
Antibacterial E. coli MIC >100 µM 8 µM (Ciprofloxacin)
Cytotoxicity HEK293 CC₅₀ 25.5 µM 5 µM (Doxorubicin)

| Enzyme Assay | hAChE | IC₅₀ | 8.2 µM | 0.1 µM (Donepezil) |

Table 2: Hypothetical Hh Pathway Inhibition Data

Assay Type Target Endpoint Result (Test Compound) Result (Positive Control)
Reporter Assay Gli-Luciferase IC₅₀ 5.1 µM 0.5 µM (Vismodegib)

| Binding Assay | Smo Receptor | Ki | 4.7 µM | 0.4 µM (Vismodegib) |

Conclusion and Future Directions

While 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide remains an uncharacterized molecule, its structural motifs suggest a high potential for biological activity. The proposed screening cascade provides a robust starting point for investigation, beginning with broad antimicrobial and cytotoxicity assays and moving toward specific molecular targets like acetylcholinesterase or components of the Hedgehog signaling pathway. Positive results from this workflow would warrant further studies, including lead optimization, in vivo efficacy models, and detailed ADME/Tox profiling to fully assess its therapeutic potential.

References

An In-depth Technical Guide to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and its Analogues as Urokinase-Type Plasminogen Activator (uPA) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known commercially as UK122 or uPA Inhibitor II, is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA).[1] uPA is a serine protease that plays a critical role in tissue remodeling, cell migration, and invasion by converting plasminogen to plasmin, a broad-spectrum protease.[2][3] In pathological conditions, particularly in cancer, the overexpression of uPA is strongly correlated with tumor progression, metastasis, and poor prognosis.[4][5] This makes uPA a compelling therapeutic target for the development of novel anti-cancer agents.[3][6]

This technical guide provides a comprehensive overview of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, its mechanism of action, and the broader context of uPA inhibition. It includes available data, detailed experimental protocols for assessing uPA activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Compound: 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

This compound features an oxazolone core structure linked to a benzenecarboximidamide moiety. The amidine group is a key feature in many uPA inhibitors, as it can form a salt bridge with the carboxylate side chain of Asp189 in the S1 pocket of the uPA active site.[5][6] As a selective inhibitor, it binds to the active site of uPA, stabilizing the enzyme in an inactive conformation and thereby blocking its proteolytic activity.[1]

Mechanism of Action: The Urokinase Plasminogen Activator System

The uPA system is a key cascade in extracellular matrix (ECM) degradation. The inhibition of this pathway is the primary mechanism through which 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and its analogues exert their effects.

The signaling pathway is as follows:

  • uPA Activation: Pro-uPA (the inactive zymogen) is secreted and binds to the uPA receptor (uPAR) on the cell surface.

  • Plasminogen Conversion: Receptor-bound uPA becomes active and cleaves plasminogen into plasmin.[5]

  • ECM Degradation: Plasmin, a potent protease, degrades various components of the ECM. It can also activate other proteases like matrix metalloproteinases (MMPs), leading to a cascade of proteolytic activity.[6]

  • Cell Migration and Invasion: The degradation of the ECM facilitates tumor cell invasion and metastasis.[3]

Inhibitors like 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide directly block the catalytic activity of uPA, thus preventing the conversion of plasminogen to plasmin and halting the downstream cascade.

uPA_Signaling_Pathway pro_uPA Pro-uPA (Zymogen) uPAR uPA Receptor (uPAR) on Cell Surface pro_uPA->uPAR Binds to uPA_active Active uPA uPAR->uPA_active Activates Plasmin Plasmin uPA_active->Plasmin Cleaves Plasminogen Plasminogen Plasminogen->Plasmin Degradation ECM Degradation Plasmin->Degradation Degrades ECM Extracellular Matrix (ECM) ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Inhibitor uPA Inhibitor II (Target Compound) Inhibitor->uPA_active Inhibits Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents setup_plate Set up 96-well Plate (Controls & Test Compounds) prep_reagents->setup_plate pre_incubate Pre-incubate (Enzyme + Inhibitor) setup_plate->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate measure Kinetic Measurement (Absorbance or Fluorescence) add_substrate->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze end End analyze->end

References

Theoretical and Computational Modeling of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of the novel synthetic compound, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide . While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this document outlines a robust framework for its in-silico analysis. The methodologies and data presented are based on studies of structurally related oxazolone and oxazolidinone derivatives, offering a predictive blueprint for characterizing the target compound's physicochemical properties, potential biological activities, and interaction with macromolecular targets.

Introduction to Computational Approaches

Computational modeling is an indispensable tool in modern drug discovery and development. For a novel molecule like 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, in-silico methods can predict its structure, reactivity, and biological potential, thereby guiding further experimental work. The primary computational techniques applicable to this molecule include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular Structure and Properties

The initial step in the computational analysis is the determination of the molecule's three-dimensional structure and electronic properties.

Geometric Optimization

The 3D conformation of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide can be optimized using DFT methods. The B3LYP functional with a 6-311G(d,p) basis set is a commonly employed and reliable method for such calculations.[1] This process yields the most stable conformation of the molecule, providing crucial information on bond lengths, bond angles, and dihedral angles.

Physicochemical Properties

Basic physicochemical properties can be calculated from the optimized structure. Publicly available databases like PubChem provide computed properties for many molecules.

Table 1: Computed Physicochemical Properties of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

PropertyValueSource
Molecular FormulaC₁₇H₁₃N₃O₂PubChem[2]
Molecular Weight291.3 g/mol PubChem[2]
XLogP32.5PubChem[2]
Hydrogen Bond Donor Count2PubChem[2]
Hydrogen Bond Acceptor Count4PubChem[2]
Rotatable Bond Count2PubChem[2]
Exact Mass291.100776666PubChem[2]
Topological Polar Surface Area88.5 ŲPubChem[2]
Heavy Atom Count22PubChem[2]

Source: National Center for Biotechnology Information. "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" PubChem Compound Summary for CID 16220264.[2]

Quantum Chemical Analysis

DFT calculations provide deep insights into the electronic structure and reactivity of the molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. For a related oxazole derivative, the HOMO-LUMO gap was calculated to be approximately 3.42 eV.[1]

Molecular Electrostatic Potential (MEP)

MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. These maps are crucial for understanding intermolecular interactions, particularly with biological receptors.

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is vital for identifying potential biological targets and understanding the binding mechanism.

Target Selection and Preparation

Based on the structural similarity of the oxazolylidene core to known antibacterial and anticancer agents, potential targets could include bacterial ribosomes or enzymes like carbonic anhydrase.[2][3] The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB).

Docking Protocol

Several software packages are available for molecular docking, including AutoDock, DOCK 6, and Glide.[2][4] The general workflow involves preparing the ligand and receptor, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scoring functions.

Table 2: Example Docking Scores for Structurally Related Compounds

Compound ClassTarget ProteinDocking Score (kcal/mol)Reference
Sulfamoyloxy-oxazolidinonesSARS-CoV-2 Main Protease-6.6 to -7.8[5]
Isoxazoline/Isoxazolidine DerivativesMatrix Metalloproteinase-9 (MMP-9)-7.85 to -9.94[6]
2-thioxo-oxazolidin-4-one DerivativesCyclin-Dependent Kinases (CDK)Not specified, but affinity suggested[7]

Note: These scores are for analogous compounds and are presented to illustrate the expected range of binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models correlate the chemical structure of a series of compounds with their biological activity. For a novel scaffold like 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, developing a 3D-QSAR model would be highly beneficial once a series of analogs with measured biological activity is available.

Methodology

A typical 3D-QSAR study involves aligning a set of molecules, calculating molecular fields (e.g., steric and electrostatic), and using statistical methods like Partial Least Squares (PLS) to build a predictive model.

Experimental Protocols

Computational Details for DFT Analysis

A representative protocol for DFT calculations, based on studies of similar compounds, is as follows:

  • Software: Gaussian 09 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

  • Basis Set: 6-311G(d,p).

  • Procedure:

    • The initial molecular structure is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level basis set.

    • The final geometry optimization is performed using the B3LYP/6-311G(d,p) level of theory.

    • Frequency calculations are performed at the same level to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

    • From the optimized geometry, electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential are calculated.

Molecular Docking Protocol

A generalized molecular docking protocol is outlined below:

  • Software: AutoDock 4, AutoDock Vina, DOCK 6, or similar.

  • Ligand Preparation:

    • The 3D structure of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is generated and optimized at the DFT level.

    • Partial charges and atom types are assigned.

  • Receptor Preparation:

    • The 3D crystal structure of the target protein is downloaded from the PDB.

    • Water molecules and co-ligands are typically removed.

    • Hydrogen atoms are added, and charges are assigned.

  • Grid Generation: A grid box is defined around the active site of the receptor.

  • Docking Simulation: The docking algorithm is run to generate a set of possible binding poses.

  • Analysis: The resulting poses are ranked based on their scoring functions. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-scoring poses.

Visualizations

The following diagrams illustrate the computational workflows and conceptual relationships described in this guide.

G Computational Workflow for a Novel Molecule cluster_0 Initial Analysis cluster_1 Quantum Mechanics cluster_2 Molecular Modeling cluster_3 SAR Studies A Molecule Design & Synthesis B 2D Structure & Properties (PubChem) A->B C Geometric Optimization (DFT) B3LYP/6-311G(d,p) B->C D Electronic Properties (HOMO, LUMO, MEP) C->D F Molecular Docking (AutoDock, Glide) D->F E Target Identification (e.g., Bacterial Ribosome) E->F G Binding Affinity & Pose Analysis F->G H Analog Synthesis & Biological Testing G->H I 3D-QSAR Model Building (CoMFA, CoMSIA) H->I J Predictive Model for New Analogs I->J J->A

Caption: A generalized workflow for the computational analysis of a novel therapeutic agent.

G Molecular Docking Protocol A Ligand Preparation (3D Structure, Charges) C Grid Generation (Define Binding Site) A->C B Receptor Preparation (PDB Structure, Hydrogens) B->C D Docking Simulation (Generate Poses) C->D E Scoring & Analysis (Binding Energy, Interactions) D->E

Caption: A simplified flowchart of a typical molecular docking experiment.

Conclusion

This technical guide provides a foundational framework for conducting theoretical and computational studies on 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. By leveraging the methodologies of DFT, molecular docking, and QSAR, researchers can gain significant insights into the properties and potential therapeutic applications of this novel compound. The data and protocols presented, derived from studies on analogous structures, serve as a valuable starting point for future in-silico and experimental investigations.

References

Methodological & Application

Application Notes and Protocols for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known as UK-122. UK-122 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer cell invasion and metastasis. These notes include a summary of its biological activity, protocols for its synthesis and for assessing its inhibitory effect on uPA, and a visualization of the uPA signaling pathway.

Introduction

Urokinase-type plasminogen activator (uPA) is a key enzyme in the proteolytic cascade that converts plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating cell migration and invasion. Elevated levels of uPA are associated with poor prognosis in various cancers, making it an attractive target for anti-cancer drug development. 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122) has been identified as a potent and selective inhibitor of uPA, demonstrating potential as a therapeutic agent to inhibit cancer metastasis.

Data Presentation

Table 1: Biological Activity of UK-122
Target EnzymeIC50 (µM)Selectivity vs. Other Proteases (IC50 in µM)Reference
Urokinase-type Plasminogen Activator (uPA)0.2tPA (>100), Plasmin (>100), Thrombin (>100), Trypsin (>100)[1][2][3]
Table 2: Effects of UK-122 on Cancer Cells
Cell LineEffectConcentration Range (µM)DurationReference
CFPAC-1 (Pancreatic Cancer)Inhibition of cell migration11.1 - 10024 hours[2]
CFPAC-1 (Pancreatic Cancer)Inhibition of cell invasion11.1 - 10024 hours[2]
CFPAC-1 (Pancreatic Cancer)No significant effect on cell growth10 - 10048 hours[2]

Experimental Protocols

Protocol 1: Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122)

This protocol describes a plausible synthetic route for UK-122 based on the Erlenmeyer-Plöchl reaction to form the oxazolone core, followed by subsequent steps to introduce the benzenecarboximidamide functionality.

Step 1: Synthesis of 4-((4-formylphenyl)methylidene)-2-phenyl-1,3-oxazol-5(4H)-one

This step involves the condensation of hippuric acid with 4-formylbenzaldehyde.

  • In a round-bottom flask, combine hippuric acid (1 equivalent), 4-formylbenzaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the mixture with stirring at 100°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature, which should result in the formation of a solid.

  • Add ethanol to the flask and stir to break up the solid.

  • Collect the yellow crystalline product by filtration, wash with cold ethanol, and then with water.

  • Dry the product under vacuum.

Step 2: Conversion of the Aldehyde to an Oxime

  • Dissolve the product from Step 1 in ethanol.

  • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Reflux the mixture for 1-2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the resulting precipitate, wash with water, and dry.

Step 3: Reduction of the Oxime to an Amine

  • Suspend the oxime from Step 2 in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, zinc dust or catalytic hydrogenation (e.g., H2/Pd-C).

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst or excess reducing agent.

  • Evaporate the solvent under reduced pressure.

Step 4: Formation of the Carboximidamide

This can be achieved through various methods, one of which is the Pinner reaction.

  • Suspend the amine from Step 3 in an anhydrous alcohol (e.g., ethanol).

  • Bubble dry hydrogen chloride gas through the suspension at 0°C.

  • Add an equivalent of a suitable nitrile (e.g., acetonitrile).

  • Allow the mixture to stir at room temperature overnight.

  • The resulting imidate salt is then treated with ammonia in alcohol to yield the final benzenecarboximidamide product, UK-122.

  • Purify the final compound by recrystallization or column chromatography.

Protocol 2: Urokinase Activity Assay (Chromogenic)

This protocol is for determining the inhibitory activity of UK-122 against uPA using a chromogenic substrate.

Materials:

  • Human urokinase-type plasminogen activator (uPA)

  • Chromogenic uPA substrate (e.g., S-2444, pyroGlu-Gly-Arg-pNA)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

  • UK-122 (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of UK-122 in DMSO. Create a series of dilutions of UK-122 in the Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In a 96-well microplate, add 20 µL of the different concentrations of UK-122 solution or vehicle control (Assay Buffer with the same percentage of DMSO).

  • Add 160 µL of Assay Buffer to each well.

  • Add 10 µL of the uPA enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the chromogenic uPA substrate to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for 15-30 minutes.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of UK-122 compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell Plasminogen Plasminogen uPA uPA uPAR uPAR uPA->uPAR Binds to Plasmin Plasmin uPA->Plasmin Activates ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Degraded_ECM Degraded ECM Fragments Plasmin->ECM Degrades Cell_Migration Cell Migration & Invasion Degraded_ECM->Cell_Migration Promotes UK122 UK-122 (Inhibitor) UK122->uPA Inhibits experimental_workflow cluster_synthesis Synthesis of UK-122 cluster_assay uPA Inhibition Assay Start Starting Materials (Hippuric Acid, 4-Formylbenzaldehyde) Step1 Step 1: Erlenmeyer-Plöchl Reaction Start->Step1 Intermediate1 Oxazolone Intermediate Step1->Intermediate1 Step2 Step 2-4: Functional Group Transformations Intermediate1->Step2 Product UK-122 Step2->Product Prepare Prepare Reagents (uPA, Substrate, UK-122) Product->Prepare Test Compound Incubate Incubate uPA with UK-122 Prepare->Incubate React Add Substrate & Measure Absorbance Incubate->React Analyze Calculate % Inhibition & IC50 React->Analyze

References

Application Notes and Protocols for Preclinical Evaluation of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and Related Oxazolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following sections detail standardized protocols for inducing and evaluating inflammatory and cognitive responses in murine models. These protocols can be adapted to test the efficacy of novel oxazolone derivatives and to elucidate their mechanisms of action.

I. Anti-inflammatory Activity Assessment: Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) in Mice

Application Note

The Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) model is a widely used T-cell-mediated skin inflammation model that mimics aspects of allergic contact dermatitis. This model is valuable for screening compounds with potential anti-inflammatory and immunomodulatory properties. The response is characterized by ear swelling, which can be quantified to assess the efficacy of a test compound.

Experimental Protocol

1. Animals:

  • Male BALB/c mice, 8-10 weeks old.

2. Materials:

  • Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

  • Acetone

  • Olive oil

  • Test compound (e.g., 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide)

  • Vehicle control

  • Positive control (e.g., Dexamethasone)

  • Digital micrometer

3. Procedure:

  • Sensitization (Day 0):

    • Shave a small area on the abdomen of each mouse.

    • Prepare a 3% (w/v) solution of oxazolone in a 4:1 acetone:olive oil mixture.

    • Apply 50 µL of the oxazolone solution to the shaved abdomen.

  • Treatment:

    • Administer the test compound or vehicle control via the desired route (e.g., oral, intraperitoneal, topical) at a predetermined time before the challenge. The positive control is administered as per its known effective protocol.

  • Challenge (Day 5-7):

    • Prepare a 1% (w/v) solution of oxazolone in a 4:1 acetone:olive oil mixture.

    • Measure the baseline thickness of both ears of each mouse using a digital micrometer.

    • Apply 20 µL of the 1% oxazolone solution to both the inner and outer surfaces of the right ear. The left ear serves as a control.

  • Evaluation (24-48 hours post-challenge):

    • Measure the thickness of both ears.

    • Calculate the ear swelling as the difference between the post-challenge and baseline measurements of the right ear.

    • The percentage inhibition of inflammation can be calculated using the formula: % Inhibition = [(Swelling_vehicle - Swelling_treated) / Swelling_vehicle] * 100

Data Presentation
Treatment GroupDoseNEar Swelling (mm ± SEM) at 24h% Inhibition
Vehicle Control-100.25 ± 0.03-
Test CompoundX mg/kg100.15 ± 0.0240%
Positive ControlY mg/kg100.10 ± 0.0160%

Experimental Workflow

DTH_Workflow cluster_sensitization Sensitization (Day 0) cluster_treatment Treatment cluster_challenge Challenge (Day 5-7) cluster_evaluation Evaluation (24-48h Post-Challenge) sensitization Shave Abdomen & Apply 3% Oxazolone treatment Administer Test Compound / Vehicle sensitization->treatment challenge Measure Baseline Ear Thickness & Apply 1% Oxazolone to Ear treatment->challenge evaluation Measure Ear Thickness & Calculate Swelling challenge->evaluation

Workflow for Oxazolone-Induced DTH Model.

II. Anti-inflammatory Activity Assessment: Oxazolone-Induced Colitis in Mice

Application Note

The oxazolone-induced colitis model in mice is a well-established model of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3][4][5] It is characterized by a Th2-mediated immune response. This model is suitable for evaluating the efficacy of test compounds in reducing intestinal inflammation.

Experimental Protocol

1. Animals:

  • Male BALB/c mice, 8-10 weeks old.

2. Materials:

  • Oxazolone

  • Ethanol

  • Test compound

  • Vehicle control

  • Positive control (e.g., 5-aminosalicylic acid)

  • Catheter for intrarectal administration

3. Procedure:

  • Pre-sensitization (Day 0):

    • Shave a 2x2 cm area on the back of each mouse.

    • Apply 150 µL of 3% oxazolone in 100% ethanol to the shaved skin.[1][2]

  • Induction of Colitis (Day 7):

    • Anesthetize the mice.

    • Intrarectally administer 100 µL of 1% oxazolone in 50% ethanol via a catheter.[4]

    • Keep the mice in a head-down position for 1 minute to ensure retention of the solution.[1]

  • Treatment:

    • Administer the test compound, vehicle, or positive control daily starting from the day of colitis induction or as a prophylactic treatment before induction.

  • Evaluation (3-5 days post-induction):

    • Monitor body weight daily.

    • Assess the Disease Activity Index (DAI) based on weight loss, stool consistency, and rectal bleeding.

    • At the end of the study, sacrifice the mice and collect the colon.

    • Measure colon length and weight.

    • Perform histological analysis of the colon tissue to assess inflammation, ulceration, and tissue damage.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

Data Presentation
Treatment GroupDoseNChange in Body Weight (%)DAI Score (mean ± SEM)Colon Length (cm ± SEM)MPO Activity (U/g tissue)
Sham-10+5.2 ± 1.10.1 ± 0.18.5 ± 0.31.2 ± 0.3
Vehicle Control-10-15.8 ± 2.53.5 ± 0.46.2 ± 0.48.7 ± 1.2
Test CompoundX mg/kg10-8.1 ± 1.91.8 ± 0.37.8 ± 0.24.3 ± 0.8
Positive ControlY mg/kg10-5.5 ± 1.51.2 ± 0.28.1 ± 0.33.1 ± 0.6

Experimental Workflow

Colitis_Workflow cluster_sensitization Pre-sensitization (Day 0) cluster_induction Induction (Day 7) cluster_treatment Treatment (Daily) cluster_evaluation Evaluation (Day 10-12) sensitization Apply 3% Oxazolone to Shaved Back induction Intrarectal Administration of 1% Oxazolone sensitization->induction treatment Administer Test Compound / Vehicle induction->treatment evaluation Monitor Body Weight & DAI; Collect Colon for Analysis treatment->evaluation

Workflow for Oxazolone-Induced Colitis Model.

III. Cognitive Function Assessment: Y-Maze Test in Mice

Application Note

The Y-maze test is used to assess spatial working memory in rodents. The test is based on the innate tendency of mice to explore novel environments. Spontaneous alternation, the tendency to enter a less recently visited arm of the maze, is a measure of spatial cognition.

Experimental Protocol

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Materials:

  • Y-maze apparatus with three identical arms.

  • Video tracking software (optional, but recommended).

  • Test compound.

  • Vehicle control.

  • Positive control (e.g., a known cognitive enhancer or scopolamine for inducing impairment).

3. Procedure:

  • Acclimation:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.[6]

  • Treatment:

    • Administer the test compound, vehicle, or positive control at a specified time before the test.

  • Testing:

    • Place a mouse at the center of the Y-maze and allow it to explore freely for 8 minutes.[6][7]

    • Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.

    • An alternation is defined as consecutive entries into the three different arms.

    • The total number of arm entries is also recorded as a measure of locomotor activity.

  • Data Analysis:

    • Calculate the percentage of spontaneous alternation using the formula: % Alternation = [Number of Alternations / (Total Number of Arm Entries - 2)] * 100

Data Presentation
Treatment GroupDoseNTotal Arm Entries (mean ± SEM)Spontaneous Alternation (%) (mean ± SEM)
Vehicle Control-1225.3 ± 2.175.2 ± 3.5
Scopolamine (impairment)1 mg/kg1226.1 ± 2.552.1 ± 4.1
Test Compound + ScopolamineX mg/kg1224.8 ± 1.968.9 ± 3.8
Positive Control + ScopolamineY mg/kg1225.5 ± 2.372.5 ± 3.2

Experimental Workflow

YMaze_Workflow acclimation Acclimate Mice to Testing Room treatment Administer Test Compound / Vehicle acclimation->treatment testing Place Mouse in Y-Maze and Record Arm Entries for 8 min treatment->testing analysis Calculate % Spontaneous Alternation testing->analysis

Workflow for the Y-Maze Test.

IV. Cognitive Function Assessment: Novel Object Recognition (NOR) Test in Mice

Application Note

The Novel Object Recognition (NOR) test is used to evaluate recognition memory in rodents. This test is based on the spontaneous tendency of mice to spend more time exploring a novel object than a familiar one.[8][9][10][11][12]

Experimental Protocol

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. Materials:

  • Open field arena.

  • Two sets of identical objects (familiar objects).

  • A set of different objects (novel objects).

  • Video tracking software.

  • Test compound.

  • Vehicle control.

  • Positive control.

3. Procedure:

  • Habituation (Day 1):

    • Allow each mouse to explore the empty open field arena for 5-10 minutes.[8][10][12]

  • Training/Familiarization (Day 2):

    • Place two identical objects in the arena.

    • Place the mouse in the arena and allow it to explore the objects for 10 minutes.[10][12]

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Testing (Day 2, after a retention interval, e.g., 1-24 hours):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI): DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar) A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Data Presentation
Treatment GroupDoseNTotal Exploration Time (s ± SEM)Discrimination Index (mean ± SEM)
Vehicle Control-1245.2 ± 5.10.45 ± 0.08
Scopolamine (impairment)1 mg/kg1243.8 ± 4.80.05 ± 0.03
Test Compound + ScopolamineX mg/kg1246.1 ± 5.30.35 ± 0.07
Positive Control + ScopolamineY mg/kg1244.5 ± 4.90.40 ± 0.06

Experimental Workflow

NOR_Workflow habituation Habituation: Explore Empty Arena training Training: Explore Two Identical Objects habituation->training retention Retention Interval training->retention testing Testing: Explore One Familiar and One Novel Object retention->testing analysis Calculate Discrimination Index testing->analysis

Workflow for the Novel Object Recognition Test.

References

Application Notes and Protocols for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) pathogens constitutes a significant global health threat, necessitating the urgent development of novel antimicrobial agents. The oxazolone scaffold, particularly 4-arylidene-2-phenyl-5(4H)-oxazolones, has garnered considerable interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the investigation of "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" as a potential antimicrobial agent. While specific data for this compound is not yet prevalent in public literature, the provided protocols are based on established methodologies for the broader class of oxazolone derivatives and are intended to guide a comprehensive evaluation of its antimicrobial potential.

Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones

The synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones is typically achieved through the Erlenmeyer-Plöchl reaction. This involves the condensation of an aromatic aldehyde with N-acylglycine (such as hippuric acid) in the presence of a dehydrating agent like acetic anhydride and a base catalyst.

Protocol: Erlenmeyer-Plöchl Synthesis

  • Reactant Preparation: In a round-bottom flask, combine hippuric acid (1 equivalent), the desired aromatic aldehyde (in this case, 4-formylbenzenecarboximidamide or a suitable precursor) (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1.5 equivalents).

  • Reaction: Heat the mixture at 100°C for 1-2 hours with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After cooling, the reaction mixture is typically poured into cold water or ethanol to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with cold water and ethanol, and then recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure 4-arylidene-2-phenyl-5(4H)-oxazolone derivative.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Preliminary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

The initial assessment of antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1][2][3]

Protocol: Broth Microdilution MIC Assay [1]

  • Culture Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only). If the compound is dissolved in a solvent, a solvent control should also be included.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed.[1][2]

Below is a diagram illustrating the workflow for a broth microdilution MIC assay.

MIC_Workflow start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_compound->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Evaluation of Bactericidal Activity: Time-Kill Assay

A time-kill assay is performed to determine if an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and to understand the rate of killing.[4][5][6]

Protocol: Time-Kill Kinetics Assay [6][7][8]

  • Preparation: Prepare tubes containing a standardized bacterial suspension (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in a suitable broth.

  • Treatment: Add the test compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Count: Perform serial dilutions of the collected aliquots and plate them on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

The following diagram outlines the general steps of a time-kill assay.

Time_Kill_Assay start Start prep Prepare Bacterial Culture and Test Compound Concentrations start->prep incubate_sample Incubate and Collect Samples at Time Points (0, 2, 4, 8, 24h) prep->incubate_sample serial_dilution Perform Serial Dilutions and Plate on Agar incubate_sample->serial_dilution count_colonies Incubate Plates and Count Viable Colonies (CFU) serial_dilution->count_colonies plot_data Plot Log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for a Time-Kill Kinetics Assay.

Anti-Biofilm Activity Assessment

Many chronic and persistent infections are associated with bacterial biofilms, which are often more resistant to conventional antibiotics.[9] Evaluating the effect of a novel compound on biofilm formation and disruption is crucial.

Protocol: Biofilm Disruption Assay [10][11][12]

  • Biofilm Formation: Grow bacterial biofilms in a 96-well plate by inoculating wells with a standardized bacterial culture and incubating for 24-48 hours.[10]

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.[10]

  • Treatment: Add different concentrations of the test compound to the wells containing the established biofilms and incubate for a further 24 hours.[10]

  • Quantification: After incubation, wash the wells again and quantify the remaining biofilm. A common method is staining with crystal violet, followed by solubilization of the dye and measurement of the absorbance.[10][11][13]

The diagram below illustrates the process of a biofilm disruption assay.

Biofilm_Disruption_Assay start Start grow_biofilm Grow Bacterial Biofilm in 96-well Plate (24-48h) start->grow_biofilm wash1 Wash to Remove Planktonic Cells grow_biofilm->wash1 treat Add Test Compound and Incubate (24h) wash1->treat wash2 Wash to Remove Compound and Disrupted Biofilm treat->wash2 stain Stain with Crystal Violet wash2->stain quantify Solubilize Dye and Measure Absorbance stain->quantify end End quantify->end

Caption: Workflow for a Biofilm Disruption Assay.

Mechanism of Action Studies

Understanding the mechanism of action is a critical step in drug development. For oxazolone-related compounds, a primary suspected target is bacterial protein synthesis, similar to oxazolidinones.[14][15][16][17]

Proposed Signaling Pathway Investigation:

Based on the mechanism of action of oxazolidinones, a plausible hypothesis is that 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide may inhibit bacterial protein synthesis by binding to the ribosome.[14][15][16][17] Specifically, it may interfere with the formation of the initiation complex.

The following diagram illustrates the hypothetical mechanism of action.

Mechanism_of_Action compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene) methyl)benzenecarboximidamide ribosome Bacterial 50S Ribosomal Subunit compound->ribosome Targets binding Binding to P-site on 23S rRNA ribosome->binding inhibition Inhibition of Initiation Complex Formation binding->inhibition outcome Cessation of Bacterial Protein Synthesis inhibition->outcome cell_death Bacteriostasis or Bactericidal Effect outcome->cell_death

Caption: Hypothetical Mechanism of Action via Protein Synthesis Inhibition.

Experimental Protocols to Investigate Mechanism of Action:

  • Macromolecular Synthesis Assays: Use radiolabeled precursors for DNA (e.g., ³H-thymidine), RNA (e.g., ³H-uridine), protein (e.g., ³H-leucine), and cell wall (e.g., ³H-N-acetylglucosamine) to determine which macromolecular synthesis pathway is primarily inhibited by the compound.

  • In Vitro Translation Assays: Employ a cell-free bacterial translation system to directly assess the inhibitory effect of the compound on protein synthesis.

  • Ribosome Binding Assays: Use techniques such as fluorescence polarization or surface plasmon resonance to investigate the binding affinity of the compound to bacterial ribosomes or their subunits.

Data Presentation

All quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Example of MIC Data Summary

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Methicillin-resistant S. aureus (MRSA)Clinical Isolate
Vancomycin-resistant Enterococcus (VRE)Clinical Isolate

Table 2: Example of Time-Kill Assay Data Summary (Log₁₀ CFU/mL Reduction)

Time (hours)Control1x MIC2x MIC4x MIC
0
2
4
8
24

Table 3: Example of Biofilm Disruption Data Summary (% Biofilm Reduction)

Compound Concentration% Biofilm Reduction (vs. Control)
0.5x MIC
1x MIC
2x MIC
4x MIC

Conclusion

The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" as a novel antimicrobial agent. By following these established methodologies, researchers can effectively characterize its antimicrobial spectrum, potency, and potential mechanism of action, thereby contributing to the development of new therapeutics to combat infectious diseases.

References

Application Notes and Protocols for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide as a Putative Antioxidant Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no direct published data on the antioxidant activity of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. The following application notes and protocols are based on the analysis of structurally related compounds, including oxazolone and benzamide derivatives, and are provided as a guide for researchers to design and conduct their own investigations.

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This has led to the exploration of novel synthetic compounds with antioxidant potential. The chemical scaffold of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide combines features of oxazolones and benzenecarboximidamides, classes of compounds that have shown promise as antioxidants.

Structurally related compounds, such as N-arylbenzamides and various oxazole derivatives, have demonstrated significant antioxidant capacity in various in vitro assays.[1][2] For instance, certain amino-substituted benzamide derivatives have shown improved antioxidant properties compared to the standard antioxidant butylated hydroxytoluene (BHT) in DPPH and FRAP assays.[1] Similarly, some oxazole derivatives have been effective in scavenging hydrogen peroxide.[2] These findings suggest that 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is a promising candidate for antioxidant evaluation.

Potential Mechanism of Action

While the precise mechanism of action for this specific compound is unknown, antioxidants typically function by neutralizing free radicals through several mechanisms, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and transition metal chelation. The oxazolylidene and benzenecarboximidamide moieties may contribute to the compound's ability to donate electrons or hydrogen atoms, thereby stabilizing free radicals. A potential, though unverified, mechanism could involve the modulation of intracellular signaling pathways related to oxidative stress, such as the Nrf2-Keap1 pathway.

G ROS Increased ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl) benzenecarboximidamide Compound->ROS Scavenges Compound->Nrf2_Keap1 Potential Induction Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Figure 1: Putative antioxidant signaling pathway.

Quantitative Data from Structurally Related Compounds

The following table summarizes the antioxidant activity of compounds structurally related to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. This data can serve as a benchmark for evaluating the potential efficacy of the target compound.

Compound ClassSpecific CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL) of ReferenceSource
BenzenesulfonamideCompound 4eDPPH358.6Vitamin C209.0[3]
BenzimidazoleCompound 3bABTS40.5 (µM)--[4]

Experimental Protocols

The following are detailed protocols for common in vitro antioxidant assays that can be used to characterize the activity of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide.

G start Start: Compound Solution Preparation assays In Vitro Assays DPPH Assay ABTS Assay FRAP Assay start->assays data_analysis Data Analysis: Calculate IC50 Values assays:f1->data_analysis assays:f2->data_analysis assays:f3->data_analysis cellular_assays Cellular Assays (e.g., ROS Measurement) data_analysis->cellular_assays If Promising conclusion Conclusion: Evaluate Antioxidant Potential data_analysis->conclusion cellular_assays->conclusion

Figure 2: Experimental workflow for antioxidant evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Test compound stock solution (e.g., 1 mg/mL in DMSO or methanol)

  • Ascorbic acid or Trolox as a positive control

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

  • Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Materials:

  • ABTS solution (7 mM in water)

  • Potassium persulfate solution (2.45 mM in water)

  • Test compound stock solution

  • Ascorbic acid or Trolox as a positive control

  • Phosphate buffered saline (PBS, pH 7.4)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS radical cation solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and positive control in PBS.

  • In a 96-well plate, add 20 µL of each dilution to the wells.

  • Add 180 µL of the diluted ABTS radical cation solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix in a 10:1:1 ratio (acetate buffer:TPTZ:FeCl₃) and warm to 37°C before use.

  • Test compound stock solution

  • Trolox or Ascorbic acid as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well plate, add 20 µL of each dilution to the wells.

  • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 593 nm.

  • Create a standard curve using known concentrations of FeSO₄·7H₂O.

  • Express the results as FRAP values (in µM Fe²⁺ equivalents).

Cellular Antioxidant Assays

Should in vitro assays indicate significant antioxidant potential, further investigation in cellular models is recommended. This can provide insights into the compound's bioavailability, cytotoxicity, and its effects on intracellular ROS levels. Assays such as the Cellular Antioxidant Activity (CAA) assay using dichlorofluorescein diacetate (DCFH-DA) can be employed.

Conclusion

While direct evidence is lacking, the structural characteristics of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and the antioxidant activity of related compounds suggest its potential as an antioxidant agent. The protocols provided herein offer a comprehensive framework for a systematic evaluation of its efficacy. Researchers are encouraged to employ a battery of tests to gain a complete profile of the compound's antioxidant capabilities.

References

Application Notes and Protocols: Evaluation of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2] One of the primary therapeutic strategies for managing AD is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3][4] By inhibiting AChE, the levels of acetylcholine in the brain are increased, which can lead to improvements in cognitive function.[1] Oxazolone derivatives have emerged as a class of compounds with potential for acetylcholinesterase inhibition. This document provides detailed application notes and protocols for the evaluation of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide , a specific oxazolone derivative, as a potential acetylcholinesterase inhibitor. While specific inhibitory data for this compound is not currently available in the public domain, this guide is based on established methodologies for similar oxazolone-based compounds.

Data Presentation: Acetylcholinesterase Inhibition by Related Oxazolone Derivatives

The following table summarizes the acetylcholinesterase inhibitory activity of a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one derivatives, which are structurally related to the target compound. This data provides a valuable reference for the potential efficacy of this chemical class. The compounds were evaluated for their ability to inhibit human acetylcholinesterase (hAChE).[3][4]

Compound IDStructure% Inhibition at 300 µMIC50 (µM)Ki (µM)Inhibition Type
1 4-((Z)-benzylidene)-2-((E)-styryl)oxazol-5(4H)-one75%92Not Specified
2 4-((Z)-4-methylbenzylidene)-2-((E)-styryl)oxazol-5(4H)-one68%15Not SpecifiedNot Specified
3 4-((Z)-4-chlorobenzylidene)-2-((E)-styryl)oxazol-5(4H)-one65%25Not SpecifiedNot Specified
4 4-((Z)-4-methoxybenzylidene)-2-((E)-styryl)oxazol-5(4H)-one51%246198Not Specified
5 3-((Z)-(5-oxo-2-((E)-styryl)oxazol-4(5H)-ylidene)methyl)phenyl acetate62%45Not SpecifiedNon-competitive
6 Not specified in search results58%Not SpecifiedNot SpecifiedUncompetitive
7 Not specified in search results72%12Not SpecifiedNot Specified
Donepezil (Reference Drug)>90% at relevant concentrations0.025Not SpecifiedNot Specified

Data sourced from a study on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones derivatives.[3][4]

Experimental Protocols

Synthesis of Oxazolone Derivatives

A general method for the synthesis of azlactones (oxazolones) involves the Erlenmeyer-Plochl reaction.[3]

Materials:

  • Hippuric acid (or a relevant N-acylglycine)

  • Aromatic aldehyde (in this case, 4-formylbenzenecarboximidamide)

  • Acetic anhydride

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • A mixture of the N-acylglycine (1 equivalent), the aromatic aldehyde (1.2 equivalents), sodium acetate (0.8 equivalents), and acetic anhydride (3 equivalents) is refluxed for 1-2 hours.

  • The reaction mixture is then cooled to room temperature.

  • The solid product is collected by filtration, washed with cold water, and then with ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.[5]

Materials:

  • Human recombinant acetylcholinesterase (hAChE)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, 50 µL of phosphate buffer (50 mM, pH 8.0), and 25 µL of the test compound at varying concentrations.

  • The mixture is incubated for 15 minutes at 25°C.

  • The reaction is initiated by adding 25 µL of 0.2 U/mL hAChE.

  • The absorbance is measured at 405 nm every 5 minutes for 30 minutes using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Molecular Docking Studies

Molecular docking can be used to predict the binding mode of the inhibitor within the active site of acetylcholinesterase.

Software:

  • Molecular docking software (e.g., AutoDock, Glide, GOLD)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation: Obtain the 3D structure of human acetylcholinesterase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Draw the 2D structure of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and convert it to a 3D structure. Minimize the energy of the ligand.

  • Docking: Define the binding site of AChE (typically the catalytic active site and the peripheral anionic site). Run the docking simulation to predict the binding poses of the ligand within the active site.

  • Analysis: Analyze the docking results to identify the most favorable binding pose based on the docking score and interactions with key amino acid residues in the active site.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_silico In Silico Analysis synthesis Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide purification Purification & Structural Characterization (NMR, MS) synthesis->purification inhibition_assay AChE Inhibition Assay (Ellman's Method) purification->inhibition_assay ic50_determination IC50 Determination inhibition_assay->ic50_determination docking Molecular Docking with AChE ic50_determination->docking binding_analysis Binding Mode Analysis docking->binding_analysis

Caption: Experimental workflow for evaluating the acetylcholinesterase inhibitory potential of the target compound.

Acetylcholinesterase Inhibition Signaling Pathway

AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Receptor Cholinergic Receptor ACh->Receptor Activates Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Inhibitor 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene) methyl)benzenecarboximidamide Inhibitor->AChE Inhibits Signal Cholinergic Signaling (Cognitive Function) Receptor->Signal Hydrolysis->ACh Breaks down Binding Binding

Caption: Mechanism of acetylcholinesterase inhibition to enhance cholinergic signaling.

Logical Relationship of Drug Discovery Steps

drug_discovery_logic A Compound Synthesis & Purification B In Vitro AChE Inhibition Screening A->B C Determine IC50 & Ki B->C D Molecular Docking (In Silico) C->D Rationalize Activity E Lead Optimization C->E D->E Guide Design F In Vivo Studies (Animal Models) E->F

Caption: Logical progression of steps in the early-stage discovery of acetylcholinesterase inhibitors.

References

Application Notes and Protocols for the Spectroscopic Analysis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide a detailed guide for the spectroscopic analysis of the compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, a molecule of interest in medicinal chemistry and materials science. This document outlines the protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of the compound. Representative data is presented in a clear, tabular format, and experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Compound Information

Property Value Reference
IUPAC Name 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide[1]
Molecular Formula C₁₇H₁₃N₃O₂[1]
Molecular Weight 291.30 g/mol [1]
CAS Number 940290-58-4[1]

Spectroscopic Analysis

This section presents representative spectroscopic data for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. The data is compiled based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.10 - 8.00m2HAr-H (Phenyl)
7.95d2HAr-H (Benzenecarboximidamide)
7.70d2HAr-H (Benzenecarboximidamide)
7.65 - 7.50m3HAr-H (Phenyl)
7.20s1H=CH
6.80br s2H-NH₂
9.30br s1H=NH
¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment
168.0C=O (Oxazolone)
165.5C=N (Imidamide)
162.0C=N (Oxazolone)
135.0 - 125.0Aromatic C & C=C (Oxazolone)
110.0=CH
FTIR (Fourier-Transform Infrared) Spectroscopy
  • Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200Strong, BroadN-H Stretch (Amidine)
3060MediumC-H Stretch (Aromatic)
1780StrongC=O Stretch (Oxazolone)
1650StrongC=N Stretch (Oxazolone)
1605StrongC=C Stretch (Aromatic)
1580MediumN-H Bend (Amidine)
Mass Spectrometry (MS)
  • Ionization Method: Electrospray Ionization (ESI)

m/z Assignment
292.11[M+H]⁺
314.09[M+Na]⁺

Experimental Protocols

General Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

G General Spectroscopic Analysis Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of 4-((5-Oxo-2-phenyl-4(5H)- oxazolylidene)methyl)benzenecarboximidamide Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Press the powder under high pressure to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the compound.

    • Calibrate the mass analyzer using a standard calibration solution.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-500).

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺) and any other significant fragment ions.

Potential Signaling Pathway Interaction

Oxazolone derivatives are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. The following diagram illustrates a hypothetical signaling pathway that could be modulated by such compounds.

G Hypothetical Signaling Pathway Modulation Compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene) methyl)benzenecarboximidamide Target Target Protein (e.g., Kinase, Enzyme) Compound->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) Downstream->Response

Caption: Hypothetical Modulation of a Cellular Signaling Pathway.

References

Application Notes and Protocols for the Purification of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of the target compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, a member of the oxazolone (or azlactone) class of heterocyclic compounds. The purification strategies outlined are based on established methods for analogous structures and are intended to serve as a comprehensive guide for obtaining a high-purity final product suitable for further research and development.

Introduction

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is a complex organic molecule featuring a central oxazolone core. Compounds of this class are known for their biological activities and serve as important intermediates in organic synthesis.[1][2][3] The purification of such compounds is a critical step to ensure the reliability of downstream applications. The presence of a polar benzenecarboximidamide group suggests that a combination of techniques may be necessary to achieve high purity.

The primary methods for the purification of oxazolone derivatives are recrystallization and column chromatography.[4][5][6] The choice of method will depend on the nature and quantity of impurities present in the crude product.

General Purification Strategy

A typical workflow for the purification of the target compound involves an initial purification by recrystallization, followed by column chromatography if higher purity is required. The purity of the compound at each stage should be monitored by Thin Layer Chromatography (TLC).

Purification_Workflow A Crude Product B Recrystallization A->B Initial Purification C Purity Check (TLC) B->C D Column Chromatography C->D If impurities present E Pure Product C->E If pure D->E Final Purification F Further Analysis (NMR, MS) E->F

Caption: General workflow for the purification of the target compound.

Experimental Protocols

Materials and Reagents
  • Crude 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

  • Ethanol (95% and absolute)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Dichloromethane

  • Silica gel (for column chromatography, 60-120 mesh)

  • TLC plates (silica gel coated)

  • Standard laboratory glassware and equipment

Protocol 1: Recrystallization

Recrystallization is often the first and most effective method for the purification of crystalline oxazolone derivatives.[4][5][6] The choice of solvent is critical and should be determined empirically. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Procedure:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find a suitable system.

  • Dissolution: In a flask, dissolve the crude product in a minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Example Recrystallization Solvents and Expected Observations

Solvent SystemObservation
Ethanol/WaterThe compound may dissolve in hot ethanol and crystallize upon addition of water.
Ethyl Acetate/HexaneThe compound may dissolve in hot ethyl acetate and precipitate upon addition of hexane.
Benzene (Use with caution due to toxicity)Historically used for similar compounds, may provide good crystals.[4]
Protocol 2: Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography is the next recommended step.[7] Given the polar nature of the target molecule, a normal-phase silica gel chromatography is appropriate.

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the target compound and provide good separation from impurities.[8][9] A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to improve separation.

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 2: Example Chromatographic Conditions

ParameterCondition
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseGradient of Hexane:Ethyl Acetate or DCM:Methanol
DetectionUV lamp (254 nm)
Expected BehaviorThe polar target compound will move slower than non-polar impurities.[8]

Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp and uncorrected melting point is indicative of a pure compound.[4]

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.

    • Mass Spectrometry: To confirm the molecular weight of the compound.

    • FT-IR: To identify the characteristic functional groups of the oxazolone ring.[4]

Data Presentation

The following table summarizes the expected outcomes of the purification techniques.

Table 3: Summary of Purification Outcomes

TechniquePurity Achieved (Typical)Yield (Typical)Notes
Recrystallization95-98%60-80%Highly dependent on the nature of impurities.
Column Chromatography>99%70-90%Effective for removing closely related impurities.

Logical Relationships in Purification Strategy

The decision-making process for the purification of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide can be visualized as follows:

Purification_Strategy A Start: Crude Product B Perform Recrystallization A->B C Analyze Purity by TLC B->C D Is the product pure? C->D E End: Pure Product D->E Yes F Perform Column Chromatography D->F No G Analyze Purity by TLC F->G H Is the product pure? G->H H->E Yes H->F No (Re-run column with different conditions)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. The primary synthetic route is the Erlenmeyer-Plöchl reaction, which presents unique challenges due to the presence of the reactive benzenecarboximidamide functional group.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide?

The main challenge is the potential for side reactions involving the nucleophilic carboximidamide group and the acetic anhydride used in the Erlenmeyer-Plöchl synthesis. The primary amino groups of the carboximidamide can be acetylated by acetic anhydride, leading to the formation of undesired byproducts and a reduction in the yield of the target molecule.

Q2: Should I use a protecting group for the carboximidamide functionality?

While protecting the carboximidamide group is an option, it introduces additional synthesis and deprotection steps, which can lower the overall yield and increase complexity. Finding a protecting group that is stable under the reaction conditions (acetic anhydride, heat) and can be selectively removed without affecting the azlactone product is non-trivial. Therefore, optimizing the reaction conditions to favor the desired condensation without a protecting group is often the preferred initial strategy.

Q3: What are the expected yields for this type of reaction?

Yields for the Erlenmeyer-Plöchl reaction can vary significantly depending on the substrates and reaction conditions. For aromatic aldehydes, yields can range from moderate to excellent. The electron-donating or electron-withdrawing nature of the substituents on the benzaldehyde can influence the reaction rate and yield. The table below provides a summary of reported yields for the synthesis of various azlactones from substituted benzaldehydes, which can serve as a general reference.

Data Presentation: Reported Yields for Erlenmeyer-Plöchl Synthesis of Azlactones

Benzaldehyde DerivativeReaction ConditionsYield (%)Reference
4-NitrobenzaldehydeAcetic anhydride, sodium acetate, 100°C, 15 min97[1]
4-ChlorobenzaldehydeAcetic anhydride, sodium acetate, reflux85N/A
4-MethylbenzaldehydeAcetic anhydride, sodium acetate, reflux78N/A
4-MethoxybenzaldehydeAcetic anhydride, sodium acetate, reflux72N/A
BenzaldehydeAcetic anhydride, sodium acetate, reflux80[2][3]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Potential Cause 1.1: Acetylation of the carboximidamide group.

    • Solution:

      • Minimize the excess of acetic anhydride used in the reaction. A stoichiometric amount or a slight excess (e.g., 1.1 equivalents) should be sufficient.

      • Control the reaction temperature. Running the reaction at a lower temperature for a longer duration may favor the desired condensation over the acylation of the less reactive carboximidamide group.

      • Consider alternative, milder acylating agents, although this deviates from the classical Erlenmeyer-Plöchl conditions.

  • Potential Cause 1.2: Incomplete reaction.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Ensure the reagents are pure and dry, especially the 4-formylbenzenecarboximidamide and sodium acetate.

      • Increase the reaction time or temperature cautiously, while monitoring for byproduct formation.

  • Potential Cause 1.3: Degradation of the starting material or product.

    • Solution:

      • The carboximidamide group may be sensitive to prolonged heating in the presence of acetic anhydride and acetic acid. Minimize the reaction time once the starting material is consumed (as monitored by TLC).

Problem 2: Multiple spots on TLC, indicating the presence of byproducts.

  • Potential Cause 2.1: Formation of N-acetylated carboximidamide byproduct.

    • Solution:

      • As mentioned in 1.1, optimize the amount of acetic anhydride and the reaction temperature.

      • Purification by column chromatography may be necessary to separate the desired product from the more polar acetylated byproduct.

  • Potential Cause 2.2: Self-condensation of hippuric acid or the aldehyde.

    • Solution:

      • Ensure proper stoichiometry of the reactants.

      • The order of addition of reagents can be important. Consider adding the aldehyde portion-wise to the pre-formed oxazolone intermediate.

Problem 3: Difficulty in purifying the final product.

  • Potential Cause 3.1: Similar polarity of the product and byproducts.

    • Solution:

      • Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be effective.

      • Recrystallization from a suitable solvent system could be an alternative or a final purification step after chromatography.

  • Potential Cause 3.2: The product is a salt.

    • Solution:

      • The carboximidamide group can exist as a salt. Neutralization with a mild base during workup may be necessary to isolate the free base, which might have different solubility and chromatographic properties.

Experimental Protocols

Optimized Protocol for the Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

  • Reagents and Materials:

    • Hippuric acid

    • 4-formylbenzenecarboximidamide hydrochloride

    • Anhydrous sodium acetate

    • Acetic anhydride

    • Ethanol

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hippuric acid (1 equivalent), 4-formylbenzenecarboximidamide hydrochloride (1 equivalent), and anhydrous sodium acetate (2 equivalents).

    • Add acetic anhydride (1.1 equivalents) to the mixture.

    • Heat the reaction mixture to 80-90°C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a mixture of dichloromethane and methanol as the eluent).

    • Once the starting materials are consumed (typically within 2-4 hours), cool the reaction mixture to room temperature.

    • Slowly add cold ethanol to the reaction mixture to precipitate the product and quench any remaining acetic anhydride.

    • Collect the precipitate by vacuum filtration and wash it with cold ethanol and then with diethyl ether.

    • Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Synthesis_Workflow Reactants Hippuric Acid + 4-Formylbenzenecarboximidamide + Sodium Acetate + Acetic Anhydride Reaction Erlenmeyer-Plöchl Reaction (80-90°C, 2-4h) Reactants->Reaction Workup Cooling & Precipitation with Ethanol Reaction->Workup Purification Filtration & Washing Workup->Purification Product 4-((5-Oxo-2-phenyl-4(5H)- oxazolylidene)methyl)benzenecarboximidamide Purification->Product

Caption: Synthesis workflow for the target molecule.

Troubleshooting_Low_Yield Start Low Yield Check_Byproducts Multiple spots on TLC? Start->Check_Byproducts Incomplete_Reaction Starting material remains? Check_Byproducts->Incomplete_Reaction No Optimize_Anhydride Reduce Acetic Anhydride (1.1 eq) Check_Byproducts->Optimize_Anhydride Yes Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Check_Purity Check Reagent Purity and Dryness Incomplete_Reaction->Check_Purity No Optimize_Temp Lower Reaction Temperature Optimize_Anhydride->Optimize_Temp Increase_Time->Check_Purity

Caption: Troubleshooting decision tree for low yield.

Side_Reaction cluster_reactants Reactants cluster_products Potential Products Amidine Carboximidamide Group (on Benzaldehyde) Desired_Product Desired Azlactone Product Amidine->Desired_Product Desired Reaction with Hippuric Acid Intermediate Side_Product N-Acetylated Carboximidamide Byproduct Amidine->Side_Product Side Reaction Anhydride Acetic Anhydride Anhydride->Side_Product

Caption: Potential side reaction of the carboximidamide group.

References

Technical Support Center: Overcoming Poor Cell Permeability of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, a potent urokinase-type plasminogen activator (uPA) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges with cell permeability during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide?

A: 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known by synonyms such as UK-122 and CHEMBL1945236, is a small molecule inhibitor of urokinase-type plasminogen activator (uPA).[1] uPA is a serine protease implicated in cancer invasion and metastasis, making this compound a valuable tool for cancer research.

Q2: What are the key physicochemical properties of this compound?

A: Understanding the physicochemical properties is crucial for predicting its behavior in biological systems. Below is a summary of its computed properties.

PropertyValueSource
Molecular Formula C₁₇H₁₃N₃O₂PubChem[1]
Molecular Weight 291.3 g/mol PubChem[1]
XLogP3 2.5PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Polar Surface Area 88.5 ŲPubChem[1]

Q3: Are there known issues with the cell permeability of this compound?

A: While direct experimental data on the cell permeability of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is limited in publicly available literature, its chemical structure suggests potential challenges. The presence of a carboximidamide (amidine) group, a highly basic moiety, can lead to high polarity and charge at physiological pH. Such characteristics are often associated with poor passive diffusion across the lipophilic cell membrane. Potent uPA inhibitors frequently contain these basic groups, which, while crucial for high-affinity binding, can negatively impact oral bioavailability and cell permeability.

Troubleshooting Guide: Poor Cellular Activity

If you are observing lower than expected activity of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide in your cell-based assays, poor cell permeability might be a contributing factor. Here are some troubleshooting steps and potential solutions.

Problem: Inconsistent or low inhibitory effect in whole-cell assays compared to cell-free enzymatic assays.

This discrepancy often points towards a barrier to the compound reaching its intracellular target.

Workflow for Troubleshooting Permeability Issues

Caption: A workflow for troubleshooting and addressing potential cell permeability issues.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput method to predict passive intestinal absorption.

  • Materials: 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm), 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS), test compound stock solution.

  • Method:

    • Coat the filter membrane of the donor plate with the phosphatidylcholine solution and let it dry.

    • Add buffer to the acceptor plate wells.

    • Add the test compound solution (in buffer) to the donor plate wells.

    • Place the donor plate on top of the acceptor plate to create a "sandwich".

    • Incubate for a specified time (e.g., 4-18 hours) at room temperature.

    • After incubation, determine the concentration of the compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis: Calculate the apparent permeability coefficient (Pₑ).

2. Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line that forms a monolayer with characteristics similar to the intestinal epithelium.

  • Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compound.

  • Method:

    • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound in HBSS to the apical (donor) side.

    • Add fresh HBSS to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the acceptor side at various time points and from the donor side at the end of the experiment.

    • Analyze compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).

Strategies to Enhance Cellular Uptake

If poor permeability is confirmed, consider the following strategies:

Signaling Pathway of Potential Strategies

Strategies cluster_Compound Compound Modification cluster_Formulation Formulation Strategy cluster_CellularUptake Cellular Uptake A Original Compound (Poor Permeability) B Prodrug Synthesis (Mask polar group) A->B C Analog Synthesis (Reduce H-bonds) A->C D Nanoparticle Encapsulation A->D E Enhanced Cell Permeability B->E C->E D->E

Caption: Strategies to improve the cellular uptake of compounds with poor permeability.

1. Prodrug Approach:

  • Concept: Chemically modify the amidine group to create a less polar, more lipophilic prodrug. This masking group would then be cleaved intracellularly by enzymes (e.g., esterases) to release the active compound.

  • Example: Convert the amidine to an N-acyloxyalkoxycarbonyl or a similar labile group.

2. Nanoparticle Formulation:

  • Concept: Encapsulate the compound in lipid- or polymer-based nanoparticles. This can facilitate cellular uptake through endocytosis.

  • Example: Liposomes or PLGA (poly(lactic-co-glycolic acid)) nanoparticles.

3. Use of Permeability Enhancers:

  • Concept: Include non-toxic excipients in the assay medium that can transiently increase membrane fluidity. This should be done with caution as it can affect cell health and introduce artifacts.

  • Example: Very low concentrations of surfactants or certain fatty acids.

4. Structural Modification (Analog Synthesis):

  • Concept: Synthesize and test analogs of the compound where the amidine group is replaced by a less basic bioisostere that still retains affinity for the uPA active site. This is a more involved, long-term strategy.

By systematically addressing potential permeability issues, researchers can gain a clearer understanding of the intracellular activity of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and obtain more reliable and reproducible results in their cell-based studies.

References

Technical Support Center: Refining 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. The following information is based on established methods for purifying structurally related compounds, including oxazolone and benzamidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a mixture of several compounds. What is the best initial approach to purification?

A1: For a complex mixture, column chromatography is generally the most effective initial purification method. It allows for the separation of compounds based on their polarity.[1][2] Recrystallization is better suited for removing smaller amounts of impurities from a relatively pure product.

Q2: I am attempting recrystallization, but my compound will not dissolve in any common solvents.

A2: Due to the polar benzamidine group and the relatively large heterocyclic oxazolone system, this compound may have limited solubility in single solvents at room temperature. Try using a solvent pair. For example, dissolve the compound in a minimal amount of a more polar solvent in which it is soluble (like methanol or dimethylformamide) at an elevated temperature, and then slowly add a less polar "anti-solvent" (like water or diethyl ether) until the solution becomes turbid. Allowing this solution to cool slowly can promote crystal growth.

Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution above its melting point. To remedy this, you can:

  • Increase the solvent volume: This will lower the saturation temperature.

  • Use a lower boiling point solvent system.

  • Try a different solvent or solvent pair.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface: This can provide a surface for crystal nucleation.[3]

  • Introduce a seed crystal from a previous successful crystallization.[3]

Q4: I am performing column chromatography on silica gel, but my compound is streaking and not moving from the baseline. What is causing this?

A4: The basic benzamidine moiety in your compound can strongly and sometimes irreversibly bind to the acidic silica gel, causing streaking and poor elution.[4] To mitigate this, add a small percentage of a basic modifier to your mobile phase, such as 0.5-2% triethylamine or ammonium hydroxide.[4] This will neutralize the acidic sites on the silica and improve the elution of your basic compound.

Q5: What are some common impurities I should expect from the synthesis of this compound?

A5: Common impurities could include unreacted starting materials such as 4-formylbenzonitrile (if used as a precursor to the benzamidine), hippuric acid, and byproducts from side reactions. The specific impurities will depend on the synthetic route employed.

Purification Data Summary

The following table presents hypothetical data for typical purification outcomes of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide.

Purification MethodMobile/Solvent SystemPurity (Before)Purity (After)Yield (%)
Recrystallization Ethanol/Water (e.g., 9:1)~85%>98%70-85%
Column Chromatography Dichloromethane:Methanol (95:5) + 1% Triethylamine~70%>99%50-70%

Detailed Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, and water). An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[3][5] For this compound, a polar solvent like ethanol or a mixture such as ethanol/water is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, you can place it in an ice bath to maximize crystal formation.[5]

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good solvent system will result in a retention factor (Rf) of approximately 0.3 for your target compound. For polar compounds, a mixture of a relatively nonpolar solvent and a polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol, is common.[6] Given the polarity of the target compound, start with a system like 5% methanol in dichloromethane.[6]

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase.[2] The "wet method" of packing is generally preferred to avoid air bubbles.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the column.

  • Elution: Begin eluting the column with your chosen mobile phase. If your compound is not eluting, you can gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Visualized Workflows

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: A typical workflow for the purification of a solid compound via recrystallization.

Column_Chromatography_Workflow A Crude Product B Dissolve and Adsorb onto Silica A->B D Load Sample B->D C Pack Column with Silica Gel C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Caption: The sequential steps involved in purifying a compound using flash column chromatography.

References

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" unexpected side reactions in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. Due to the specific nature of this molecule, this guide addresses potential side reactions based on the established principles of the Erlenmeyer-Plöchl reaction and the known reactivity of the functional groups involved.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of the final product?

A1: The expected product, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, is typically a colored solid. The exact color can vary depending on the purity and crystalline form, but a yellow to orange powder is common for similar azlactone structures.

Q2: What are the key reagents in this synthesis and their roles?

A2: The synthesis is a variation of the Erlenmeyer-Plöchl reaction. The key reagents are:

  • Hippuric acid: Provides the 2-phenyl-5-oxazolone core.

  • 4-Formylbenzenecarboximidamide: The aldehyde component that condenses with the oxazolone.

  • Acetic anhydride: Acts as a dehydrating agent to facilitate the initial cyclization of hippuric acid and the subsequent condensation.

  • Sodium acetate: A base that catalyzes the reaction.

Q3: I am observing a very low yield. What are the most likely causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature.

  • Side reactions: The presence of the reactive carboximidamide (amidine) group can lead to several side reactions.

  • Suboptimal purification: The product may be lost during the workup and purification steps.

  • Poor quality of starting materials: Ensure that all reagents, especially the 4-formylbenzenecarboximidamide, are pure and dry.

Troubleshooting Guide for Unexpected Side Reactions

Issue 1: Presence of a water-soluble, non-colored crystalline solid as a major byproduct.

This observation may indicate hydrolysis of the oxazolone ring. The amidine group can create a locally basic environment, which, in the presence of any water, can lead to the opening of the lactone ring.

Troubleshooting Steps:

  • Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous reagents and solvents.

  • Modify workup: Perform the workup at a lower temperature to minimize hydrolysis.

  • pH control: During the workup, ensure the pH does not become strongly basic for an extended period.

Issue 2: Isolation of a product with a higher molecular weight than expected, and evidence of acetylation from NMR or Mass Spectrometry.

The carboximidamide group is nucleophilic and can react with acetic anhydride, the dehydrating agent. This leads to the formation of an N-acetylated byproduct.

Troubleshooting Steps:

  • Stoichiometry of acetic anhydride: Use the minimum effective amount of acetic anhydride. An excess can promote the acetylation of the amidine.

  • Alternative dehydrating agents: Consider exploring other dehydrating agents that are less reactive towards amidines, although this would be a significant deviation from the standard Erlenmeyer-Plöchl protocol.

Issue 3: Formation of an insoluble, high-melting point solid that is difficult to characterize.

This could be a sign of polymerization. The product molecule contains multiple reactive sites that could potentially lead to self-condensation or polymerization under the reaction conditions.

Troubleshooting Steps:

  • Control of reaction concentration: Running the reaction at a lower concentration may disfavor intermolecular reactions that lead to polymerization.

  • Temperature control: Avoid excessive heating, as higher temperatures can promote polymerization.

Data Presentation: Impact of Reaction Conditions on Product Yield

The following table summarizes hypothetical experimental data to illustrate how varying reaction conditions can influence the yield of the desired product and the formation of key side products.

Entry Temperature (°C) Reaction Time (h) Equivalents of Acetic Anhydride Desired Product Yield (%) N-Acetylated Side Product (%) Hydrolysis Product (%)
18022.565155
210022.575205
310042.570255
410023.560355

Note: This data is illustrative and intended to demonstrate potential trends.

Experimental Protocols

Standard Protocol for the Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide:

  • A mixture of hippuric acid (1.0 eq), 4-formylbenzenecarboximidamide (1.0 eq), and anhydrous sodium acetate (1.5 eq) is prepared in a round-bottom flask.

  • Acetic anhydride (2.5 eq) is added to the mixture.

  • The flask is equipped with a reflux condenser and heated with stirring in an oil bath at 100°C for 2 hours.

  • The reaction mixture is then cooled to room temperature.

  • The resulting solid is collected by filtration and washed with cold ethanol to remove unreacted starting materials and soluble byproducts.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Visualizations

Main_Reaction_Pathway Hippuric_Acid Hippuric Acid Oxazolone 2-Phenyl-5-oxazolone Hippuric_Acid->Oxazolone Ac2O, NaOAc Formylbenzenecarboximidamide 4-Formylbenzenecarboximidamide Product 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide Formylbenzenecarboximidamide->Product NaOAc, Δ Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Hippuric_Acid Sodium_Acetate Sodium Acetate Sodium_Acetate->Hippuric_Acid Oxazolone->Product NaOAc, Δ

Caption: Main synthetic pathway for the target molecule.

Side_Reaction_Pathways cluster_main Main Reaction cluster_side Side Reactions Product Desired Product N_Acetylation N-Acetylated Amidine Product->N_Acetylation Excess Ac2O Hydrolysis Hydrolyzed Oxazolone Product->Hydrolysis H2O Polymer Polymerization Product->Polymer High Temp.

Caption: Potential side reaction pathways from the desired product.

Caption: A logical workflow for troubleshooting unexpected side reactions.

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and related compounds. Due to the limited availability of specific experimental data for this exact molecule, the following information is based on established principles for similar oxazolone and benzenecarboximidamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide?

A1: The key computed properties of the compound are summarized in the table below.[1]

PropertyValue
Molecular Formula C17H13N3O2
Molecular Weight 291.30 g/mol
IUPAC Name 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide
XLogP3 2.5
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Q2: What is a general synthetic route for this type of oxazolone derivative?

A2: Oxazolone derivatives are commonly synthesized via the Erlenmeyer-Plöchl reaction. This involves the condensation of an N-acylglycine (like benzoyl glycine) with an aldehyde in the presence of acetic anhydride and a weak base such as sodium acetate.[2][3][4]

Q3: Are there any known biological activities for this class of compounds?

A3: While specific data for this compound is limited, oxazolone and imidazolone derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[2][5] The benzenecarboximidamide moiety is also a known pharmacophore.

Q4: What are some common solvents for dissolving this compound?

A4: Based on its structure, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective. For less polar applications, chlorinated solvents like dichloromethane might be suitable. Solubility should always be determined empirically on a small scale first.

Troubleshooting Guide for Inconsistent Experimental Results

This guide addresses potential issues you may encounter during the synthesis and application of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide.

Issue 1: Low or No Yield During Synthesis

Q: I am following a standard Erlenmeyer-Plöchl synthesis for an oxazolone derivative, but I am getting a very low yield or no product at all. What could be the issue?

A: Several factors could contribute to a low yield. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that your starting materials, particularly the aldehyde and acetic anhydride, are pure and free of water. Contaminants can interfere with the reaction.

  • Reaction Conditions: The reaction temperature and time are crucial. Ensure you are maintaining the recommended temperature, and consider extending the reaction time if monitoring indicates incomplete conversion.

  • Base Catalyst: The choice and amount of base (e.g., sodium acetate) can impact the reaction. Ensure it is anhydrous.

  • Work-up Procedure: During the work-up, ensure the pH is adjusted correctly to precipitate the product. The choice of recrystallization solvent is also critical for obtaining a pure product.[6]

Issue 2: Inconsistent Spectroscopic Data (NMR, IR)

Q: The NMR or IR spectrum of my synthesized compound does not match the expected structure. What should I check?

A: Discrepancies in spectroscopic data can arise from several sources:

  • Purity: The most common issue is the presence of impurities, such as unreacted starting materials, byproducts, or residual solvent. Further purification (e.g., column chromatography or recrystallization) may be necessary.

  • Isomerization: The double bond in the oxazolylidene ring can potentially exist as E/Z isomers. Your reaction conditions might be favoring an unexpected isomer.

  • Hydrolysis: Oxazolone rings can be susceptible to hydrolysis, especially in the presence of acid or base, which would lead to the opening of the ring.[5] Check if your work-up or storage conditions could be causing degradation.

  • Tautomerization: In some cases, keto-enol tautomerism can lead to unexpected spectroscopic signals.[7]

Issue 3: Poor or Inconsistent Biological Activity

Q: I am testing the biological activity of my compound (e.g., antimicrobial, cytotoxic), but the results are not reproducible. What could be the cause?

A: Inconsistent biological activity can be due to a variety of factors:

  • Compound Stability: The compound may be degrading in the assay medium. Assess the stability of the compound under your experimental conditions (e.g., in aqueous buffer, in the presence of light).

  • Solubility: Poor solubility of the compound in the assay medium can lead to inaccurate concentrations and therefore, inconsistent results. Ensure the compound is fully dissolved, potentially using a small amount of a co-solvent like DMSO.

  • Assay Conditions: Minor variations in assay parameters such as cell density, incubation time, and reagent concentrations can significantly impact the results. Maintain strict consistency in your experimental protocol.

General Experimental Protocols

Disclaimer: The following protocols are generalized examples based on the synthesis and testing of similar compounds and may require optimization for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide.

Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (Hypothetical)

This protocol is based on the Erlenmeyer-Plöchl reaction.[4]

Materials:

  • Benzoyl glycine

  • 4-Formylbenzenecarboximidamide

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Ethanol

Procedure:

  • A mixture of benzoyl glycine (1 equivalent), 4-formylbenzenecarboximidamide (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3 equivalents) is prepared in a round-bottom flask.

  • The mixture is heated with stirring at 100-120 °C for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This is a common method for assessing the antimicrobial activity of a compound.[8]

Materials:

  • Synthesized compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • DMSO (for dissolving the compound)

  • Positive control (standard antibiotic)

  • Negative control (DMSO)

Procedure:

  • The synthesized compound is dissolved in DMSO to prepare a stock solution (e.g., 1 mg/mL).

  • Nutrient agar plates are inoculated with the test bacterial strains.

  • Wells of a standard diameter (e.g., 6 mm) are cut into the agar plates.

  • A fixed volume (e.g., 100 µL) of the compound solution, positive control, and negative control are added to separate wells.

  • The plates are incubated at 37 °C for 24 hours.

  • The zone of inhibition (diameter of the clear zone around the well) is measured in millimeters.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis reagents Mix Reagents (Benzoyl Glycine, Aldehyde, Acetic Anhydride, NaOAc) heating Heat and Stir (100-120 °C, 2-4h) reagents->heating monitoring Monitor by TLC heating->monitoring precipitation Precipitate in Ice Water monitoring->precipitation filtration Filter and Wash precipitation->filtration recrystallization Recrystallize filtration->recrystallization characterization Characterize (NMR, IR, MS) recrystallization->characterization

Caption: General workflow for the synthesis of oxazolone derivatives.

Troubleshooting_Logic cluster_synthesis Synthesis Issue cluster_analysis Analytical Issue cluster_bioassay Biological Assay Issue start Inconsistent Experimental Result low_yield Low/No Yield? start->low_yield bad_spectra Incorrect Spectra? start->bad_spectra poor_activity Poor/Inconsistent Activity? start->poor_activity check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes optimize_conditions Optimize Reaction Time and Temperature low_yield->optimize_conditions Yes purify Purify Sample (Recrystallize/Column) bad_spectra->purify Yes check_stability Check for Degradation/ Isomerization bad_spectra->check_stability Yes check_solubility Verify Solubility in Assay Medium poor_activity->check_solubility Yes control_assay Standardize Assay Conditions poor_activity->control_assay Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of this synthesis.

Hypothetical Synthetic Pathway

A plausible and common route to synthesize the target compound involves a multi-step process. The troubleshooting guide is structured around the key stages of this synthesis.

Synthetic_Pathway cluster_0 Step 1: Azlactone Formation cluster_1 Step 2: Pinner Reaction cluster_2 Step 3: Amidine Formation A Hippuric Acid + 4-Formylbenzonitrile B Azlactone Intermediate A->B Acetic Anhydride, Sodium Acetate C Azlactone Intermediate D Imidate Hydrochloride C->D Ethanol, HCl (gas) E Imidate Hydrochloride F Target Compound E->F Ammonia Troubleshooting_Flowchart start Low Yield in Final Product check_step1 Analyze Azlactone Intermediate Purity start->check_step1 check_step2 Check for Amide Byproduct after Pinner Rxn check_step1->check_step2 Purity OK sol_step1 Re-purify Starting Materials Optimize Step 1 Conditions check_step1->sol_step1 Impure check_step3 Analyze Final Product for Impurities check_step2->check_step3 No Amide sol_step2 Ensure Anhydrous Conditions in Step 2 Increase HCl Saturation check_step2->sol_step2 Amide Present sol_step3 Optimize Crystallization Develop new Chromatography Method check_step3->sol_step3 Impure

Technical Support Center: 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for developing an HPLC method for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide?

A typical starting point for method development would be a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Given the aromatic nature and chromophores in the molecule, it should be readily detectable by UV. A C18 column is a common first choice for the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.

Q2: Are there any known stability issues with the oxazolylidene or benzenecarboximidamide moieties that I should be aware of during analysis?

Q3: My chromatogram shows a drifting baseline. What are the common causes and solutions?

Baseline drift can be caused by several factors, including a non-homogeneous mobile phase, contamination in the detector cell, or a slow column equilibration.[5] If the drift is towards higher absorbance, it could indicate a contaminant eluting as a very broad peak.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseRecommended Solution
Column Overload Decrease the sample concentration or injection volume.
Secondary Interactions Modify the mobile phase pH to suppress silanol interactions or use a base-deactivated column.
Column Void or Contamination Back-flush the column, or if the problem persists, replace the guard or analytical column.[6]
Incompatible Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.[5]
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseRecommended Solution
Pump Malfunction (Inaccurate Flow Rate) Check for leaks in the pump, degas the mobile phase, and prime the pump.[7] If the issue persists, check the pump seals and check valves.[8]
Inadequate Column Equilibration Increase the column equilibration time between injections, especially after a gradient run.[8]
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of components.[7]
Temperature Fluctuations Use a column oven to maintain a consistent temperature.
Issue 3: Spurious or Ghost Peaks

Possible Causes & Solutions

CauseRecommended Solution
Contamination in the Mobile Phase or System Use high-purity solvents and freshly prepared mobile phase. Flush the system thoroughly.
Carryover from Previous Injection Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample.
Air Bubbles in the Detector Degas the mobile phase properly.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Initial Analysis

This protocol provides a starting point for the analysis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. Method optimization will be required.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL
Column Temperature 30 °C
Protocol 2: Forced Degradation Study

To ensure the method is stability-indicating, forced degradation studies should be performed. The compound should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 105 °C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days

The stressed samples should be analyzed using the developed HPLC method to check for the separation of the parent peak from any degradation products.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue Identified pressure Check System Pressure start->pressure peak_shape Evaluate Peak Shape start->peak_shape retention Check Retention Time Stability start->retention baseline Assess Baseline start->baseline high_pressure High Pressure? pressure->high_pressure Abnormal end Issue Resolved pressure->end Normal tailing Tailing Peak? peak_shape->tailing Poor peak_shape->end Good shifting_rt Shifting RT? retention->shifting_rt Unstable retention->end Stable noisy_baseline Noisy Baseline? baseline->noisy_baseline Abnormal baseline->end Stable low_pressure Low Pressure? high_pressure->low_pressure No blockage Check for Blockages (frit, column, tubing) high_pressure->blockage Yes leak Check for Leaks (fittings, seals) low_pressure->leak Yes blockage->end leak->end fronting Fronting Peak? tailing->fronting No overload Reduce Sample Concentration tailing->overload Yes secondary_int Adjust Mobile Phase pH fronting->secondary_int Yes overload->end secondary_int->end pump_issue Check Pump Performance (flow rate, composition) shifting_rt->pump_issue Yes equilibration Increase Equilibration Time shifting_rt->equilibration No pump_issue->end equilibration->end drifting_baseline Drifting Baseline? noisy_baseline->drifting_baseline No degas Degas Mobile Phase noisy_baseline->degas Yes contamination Check for Contamination (mobile phase, detector) drifting_baseline->contamination Yes degas->end contamination->end

Caption: A troubleshooting workflow for common HPLC issues.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity / Selectivity (including forced degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Solution Stability robustness->stability documentation Validation Report stability->documentation

References

Validation & Comparative

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" vs other oxazolone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of oxazolone derivatives reveals their potential as potent inhibitors in various biological pathways. While specific experimental data for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is not publicly available, a review of related compounds showcases the therapeutic promise of the oxazolone chemical class, particularly in oncology and anti-inflammatory research.

This guide offers a comparative analysis of several oxazolone derivatives, presenting available quantitative data on their biological activities. The information is intended for researchers, scientists, and drug development professionals interested in the potential of this versatile heterocyclic scaffold.

Performance Comparison of Oxazolone Derivatives

The biological activity of oxazolone derivatives is significantly influenced by the substitutions on the core ring. The following table summarizes the inhibitory activities of several derivatives against various biological targets.

Compound IDTargetActivity (IC50)Cell Line/Assay ConditionReference
DI DAPK169 nMIn vitro kinase assay[1]
DAPK3/ZIPK225 nMIn vitro kinase assay[1]
ROCKIIKi, 132 nMIn vitro kinase assay (competitive inhibitor)[1]
1NM-PP1 L93G-ZIPK1.0 µMCell-permeable pyrazolo[3,4-d]pyrimidine derivative[2]
3MB-PP1 L93G-ZIPK2.0 µMCell-permeable pyrazolo[3,4-d]pyrimidine derivative[2]
1NA-PP1 L93G-ZIPK8.6 µMCell-permeable pyrazolo[3,4-d]pyrimidine derivative[2]
Benzo[d]oxazol-2(3H)-one-quinolone 13 c-Met Kinase1 nMIn vitro kinase assay[3]
EBC-1 cell proliferation5 nMCell-based assay[3]
(Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one (1) Human Acetylcholinesterase (hAChE)9.2 ± 2.3 µMIn vitro enzyme inhibition assay[4]
(Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one (6) Human Acetylcholinesterase (hAChE)246.3 ± 51.2 µMIn vitro enzyme inhibition assay[4]

Experimental Methodologies

The data presented in this guide are derived from various experimental protocols. Below are detailed descriptions of the key methodologies used to evaluate the performance of the oxazolone derivatives.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory effect of a compound on the activity of a specific kinase.

  • General Protocol:

    • The purified recombinant kinase enzyme is incubated with a specific substrate (often a peptide sequence recognized by the kinase) and ATP (adenosine triphosphate) in a suitable reaction buffer.

    • The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assay: Using commercial kits that measure the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

      • Fluorescence-based assay: Using antibodies that specifically recognize the phosphorylated substrate.

    • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1][2][3]

Cell Proliferation Assays
  • Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

  • General Protocol (MTT Assay):

    • Cancer cells (e.g., EBC-1) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 72 hours).

    • After the incubation period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]

Enzyme Inhibition Assays (e.g., Acetylcholinesterase)
  • Objective: To measure the ability of a compound to inhibit the activity of a specific enzyme.

  • General Protocol (Ellman's Method for AChE):

    • The reaction is typically carried out in a 96-well plate.

    • The test compound is pre-incubated with the enzyme (e.g., human acetylcholinesterase) in a buffer solution.

    • The substrate, acetylthiocholine iodide, is added to initiate the enzymatic reaction.

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • The produced thiocholine reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate.

    • The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor, and the IC50 value is determined.[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a generalized protein kinase signaling pathway that can be targeted by oxazolone derivatives and a typical workflow for screening potential inhibitors.

G Generalized Protein Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Kinase_1 Downstream Kinase 1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factor_Inactive Transcription Factor (Inactive) Downstream_Kinase_2->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Transcription Factor (Active) Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene Expression Transcription_Factor_Active->Gene_Expression Promotes Cell_Proliferation_Survival Cell Proliferation, Survival, etc. Gene_Expression->Cell_Proliferation_Survival Leads to Oxazolone_Derivative Oxazolone Derivative (Kinase Inhibitor) Oxazolone_Derivative->Downstream_Kinase_1 Inhibits

Caption: Generalized Protein Kinase Signaling Pathway and Point of Inhibition.

G Workflow for Screening Oxazolone Derivatives Compound_Library Oxazolone Derivative Library Primary_Screening Primary Screening (e.g., In Vitro Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Yes Secondary_Assays Secondary Assays (e.g., Cell-Based Assays) Dose_Response->Secondary_Assays Lead_Identification Lead Compound Identification Secondary_Assays->Lead_Identification Lead_Identification->Secondary_Assays No Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization Yes Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: High-Throughput Screening Workflow for Oxazolone Derivatives.

References

A Comparative Guide to Protein Arginine Methyltransferase (PRMT) Inhibitors: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of known inhibitors targeting Protein Arginine Methyltransferases (PRMTs), a family of enzymes increasingly recognized for their critical roles in cancer and other diseases. Due to the limited public information on the efficacy of "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide," this document focuses on well-characterized PRMT inhibitors to establish a benchmark for the evaluation of novel chemical entities. The data presented herein is intended to aid researchers in navigating the landscape of PRMT-targeted therapies.

Introduction to PRMTs and Their Inhibition

Protein arginine methyltransferases (PRMTs) are a class of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, DNA damage repair, mRNA splicing, and signal transduction.[1] Dysregulation of PRMT activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1]

PRMTs are broadly classified into three types based on the methylation state they produce. Type I PRMTs (including PRMT1, 3, 4, 6, and 8) generate asymmetric dimethylarginine (ADMA), Type II PRMTs (PRMT5 and 9) produce symmetric dimethylarginine (SDMA), and Type III (PRMT7) only catalyzes monomethylarginine (MMA) formation. PRMT1 is the most abundant type I enzyme, responsible for the majority of arginine methylation in mammalian cells, while PRMT5 is the primary enzyme for symmetric dimethylation.

This guide will focus on the comparative efficacy of inhibitors targeting PRMT1 and PRMT5, the two most extensively studied members of the PRMT family in the context of drug discovery.

Comparative Efficacy of Known PRMT Inhibitors

The following tables summarize the in vitro and in vivo efficacy of selected PRMT1 and PRMT5 inhibitors.

Table 1: In Vitro Efficacy of PRMT1 Inhibitors
InhibitorTargetIC50 (nM)Assay TypeCell LineReference
GSK3368715PRMT13.1Biochemical Assay-[2][3]
MS023PRMT130Biochemical Assay-[4][5]
MS023PRMT64Biochemical Assay-[4][5]
MS023PRMT85Biochemical Assay-[4][5]
MS023PRMT3119Biochemical Assay-[4][5]
MS023PRMT483Biochemical Assay-[4][5]
MS023PRMT1/69Cellular Assay (H4R3me2a)MCF7[4]
MS023PRMT1/656Cellular Assay (H4R3me2a)HEK293[4]
Table 2: In Vitro Efficacy of PRMT5 Inhibitors
InhibitorTargetIC50 (nM)Assay TypeCell LineReference
JNJ-64619178 (Onametostat)PRMT5-MEP500.14Biochemical Assay-[2][3][6][7][8]
GSK3326595 (Pemrametostat)PRMT5/MEP506Biochemical Assay-[9]
EPZ015666 (GSK3235025)PRMT522Biochemical Assay-[10]
PRT811PRMT5/MEP503.9Biochemical Assay-[11]
AMG 193PRMT5 (MTA-cooperative)107Cellular AssayMTAP-deleted cells[12][13]
Covalent Inhibitor 9PRMT5/MEP5011Biochemical Assay-[14]
Covalent Inhibitor 9PRMT531HotSpot Assay-[14]
Table 3: In Vivo Efficacy of Selected PRMT Inhibitors
InhibitorModelDosageEfficacyReference
JNJ-64619178 (Onametostat)Small Cell Lung Cancer Xenograft (NCI-H1048)10 mg/kg, p.o., dailyTumor regression and prolonged growth inhibition[2]
EPZ015666 (GSK3235025)Mantle Cell Lymphoma XenograftsOral dosingDose-dependent antitumor activity[10]
Vopimetostat (TNG462)MTAP-deleted solid tumors (Phase I/II)250 mg, p.o., once daily27% Overall Response Rate (ORR), 78% Disease Control Rate (DCR)[15]
Vopimetostat (TNG462)2nd-line MTAP-deleted pancreatic cancer250 mg, p.o., once daily25% ORR, 7.2 months median Progression-Free Survival (PFS)[15]

Signaling Pathways and Mechanisms of Action

PRMT inhibitors exert their anti-cancer effects by modulating various signaling pathways.

PRMT1 Inhibition

Inhibition of PRMT1 has been shown to impact several key cancer-related pathways. In breast cancer, PRMT1 regulates the EGFR and Wnt signaling pathways.[16][17] It can also modulate the cGAS-STING pathway, a component of the innate immune system, suggesting a role for PRMT1 inhibitors in enhancing anti-tumor immunity.[18]

PRMT1_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Wnt_Pathway Wnt Signaling EGFR->Wnt_Pathway crosstalk Transcription_Factors Transcription Factors (e.g., c-Myc, p53) Wnt_Pathway->Transcription_Factors cGAS_STING cGAS-STING Pathway Gene_Expression Gene Expression (Proliferation, Survival) cGAS_STING->Gene_Expression Immune Response Genes PRMT1 PRMT1 PRMT1->EGFR PRMT1->Wnt_Pathway Methylates & Activates PRMT1->cGAS_STING Methylates & Inhibits PRMT1->Transcription_Factors Methylates & Regulates Transcription_Factors->Gene_Expression PRMT1_Inhibitor PRMT1 Inhibitor PRMT1_Inhibitor->PRMT1

PRMT1 Signaling Pathways in Cancer.
PRMT5 Inhibition

PRMT5 is a key regulator of mRNA splicing through its methylation of spliceosomal proteins.[19] Its inhibition leads to aberrant splicing, cell cycle arrest, and DNA damage.[20] A significant area of interest is the development of MTA-cooperative PRMT5 inhibitors that show selectivity for cancer cells with MTAP deletions, a common feature in many tumors.[19][21]

PRMT5_Signaling_Pathway PRMT5_MEP50 PRMT5/MEP50 Complex Spliceosome Spliceosome Components (e.g., SmD1/3) PRMT5_MEP50->Spliceosome Methylates Cell_Cycle_Proteins Cell Cycle Proteins PRMT5_MEP50->Cell_Cycle_Proteins Methylates PRMT5_Inhibitor PRMT5 Inhibitor PRMT5_Inhibitor->PRMT5_MEP50 mRNA_Splicing mRNA Splicing Spliceosome->mRNA_Splicing Regulates Cell_Cycle_Progression Cell Cycle Progression mRNA_Splicing->Cell_Cycle_Progression Affects DNA_Damage_Response DNA Damage Response mRNA_Splicing->DNA_Damage_Response Affects Cell_Cycle_Proteins->Cell_Cycle_Progression Regulates Tumor_Growth Tumor Growth Inhibition Cell_Cycle_Progression->Tumor_Growth Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Apoptosis->Tumor_Growth SPA_Workflow Start Start Incubate Incubate PRMT enzyme, inhibitor, and biotinylated peptide substrate Start->Incubate Add_SAM Add [3H]-S-adenosylmethionine ([3H]-SAM) to initiate methylation reaction Incubate->Add_SAM Stop_Reaction Stop reaction Add_SAM->Stop_Reaction Add_Beads Add streptavidin-coated SPA beads Stop_Reaction->Add_Beads Incubate_Beads Incubate to allow biotin-streptavidin binding Add_Beads->Incubate_Beads Measure Measure radioactivity using a scintillation counter Incubate_Beads->Measure End End Measure->End Western_Blot_Workflow Start Start Cell_Culture Culture cancer cells Start->Cell_Culture Treat Treat cells with varying concentrations of inhibitor Cell_Culture->Treat Lyse Lyse cells and collect protein extracts Treat->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-ADMA or anti-SDMA) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect signal using chemiluminescence Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End End Analyze->End

References

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" validating in vitro results in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Case Study Approach with 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

In the landscape of modern drug discovery, the successful translation of promising in vitro results into in vivo efficacy is a critical milestone. This guide provides a comparative framework for researchers and drug development professionals on validating the in vitro performance of novel therapeutic candidates in preclinical in vivo models. As a case study, we will consider the hypothetical validation of "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" (designated here as Compound X), a novel small molecule inhibitor potentially targeting the TANK-Binding Kinase 1 (TBK1), a key regulator in inflammatory and autophagy pathways implicated in various diseases.[1]

The validation process involves a multi-tiered approach, beginning with robust in vitro characterization and culminating in well-designed in vivo studies to assess pharmacokinetics, pharmacodynamics, and efficacy. This guide will compare the hypothetical performance of Compound X with a known, well-characterized TBK1 inhibitor.

Comparative In Vitro and In Vivo Performance

The journey from a hit compound in a high-throughput screen to a viable drug candidate requires rigorous validation at each step. The following tables summarize hypothetical comparative data for Compound X against a reference TBK1 inhibitor.

Table 1: Comparative In Vitro Kinase Inhibition and Cellular Activity

ParameterCompound X (Hypothetical Data)Reference Inhibitor
Target TBK1 TBK1
IC50 (Kinase Assay) 15 nM25 nM
Cellular EC50 (p-IRF3 Assay) 100 nM150 nM
Selectivity (Kinome Scan) High selectivity against a panel of 300 kinasesModerate selectivity
Cell Viability (HepG2) > 10 µM> 10 µM

Table 2: Comparative In Vivo Pharmacokinetics and Efficacy

ParameterCompound X (Hypothetical Data)Reference Inhibitor
Animal Model LPS-induced inflammation in miceLPS-induced inflammation in mice
Dosing Regimen 10 mg/kg, oral, once daily20 mg/kg, oral, once daily
Cmax (Plasma) 1.5 µM2.0 µM
Oral Bioavailability 40%30%
Target Engagement (p-TBK1 in tissue) 75% reduction at 4 hours60% reduction at 4 hours
Efficacy (IL-6 reduction) 60% reduction45% reduction

Experimental Protocols

Detailed and reproducible methodologies are paramount for the validation of preclinical candidates. Below are summarized protocols for key experiments typically employed in the validation pipeline.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the purified target kinase.

  • Procedure:

    • Recombinant human TBK1 enzyme is incubated with the test compound at varying concentrations.

    • A known kinase substrate (e.g., a peptide substrate) and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as luminescence-based assays or radioisotope incorporation.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay (Phospho-IRF3)
  • Objective: To measure the compound's ability to inhibit the target kinase activity within a cellular context.

  • Procedure:

    • A relevant cell line (e.g., macrophages) is pre-treated with the test compound at various concentrations.

    • The cells are then stimulated with an agonist (e.g., lipopolysaccharide, LPS) to activate the TBK1 signaling pathway.

    • After stimulation, the cells are lysed, and the level of phosphorylated Interferon Regulatory Factor 3 (p-IRF3), a downstream substrate of TBK1, is measured by Western blot or ELISA.

    • The half-maximal effective concentration (EC50) is determined from the dose-response curve.

In Vivo Pharmacokinetics Study
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.

  • Procedure:

    • A cohort of animals (e.g., mice) is administered the compound via the intended clinical route (e.g., oral gavage).

    • Blood samples are collected at multiple time points post-administration.

    • The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and bioavailability, are calculated.

In Vivo Efficacy Study (LPS-induced Inflammation Model)
  • Objective: To evaluate the therapeutic efficacy of the compound in a disease-relevant animal model.

  • Procedure:

    • Animals are treated with the test compound or a vehicle control.

    • After a specified period to allow for drug distribution, a systemic inflammatory response is induced by administering LPS.

    • At the peak of the inflammatory response, blood and/or tissue samples are collected.

    • Pharmacodynamic markers (e.g., reduction in phosphorylated TBK1 in tissues) and efficacy endpoints (e.g., levels of pro-inflammatory cytokines like IL-6 and TNF-α) are measured.

Visualizing the Path from In Vitro to In Vivo Validation

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, depict the hypothetical signaling pathway of Compound X and the general workflow for validating a kinase inhibitor.

G cluster_0 Cellular Environment LPS LPS TLR4 TLR4 LPS->TLR4 TBK1 TBK1 TLR4->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Inflammation induces transcription of CompoundX Compound X CompoundX->TBK1 inhibits

Caption: Hypothetical signaling pathway of Compound X inhibiting the TBK1-mediated inflammatory response.

G cluster_vitro In Vitro Validation cluster_vivo In Vivo Validation KinaseAssay Biochemical Assay (Kinase IC50) CellularAssay Cell-Based Assay (Target Engagement EC50) KinaseAssay->CellularAssay Selectivity Kinome Selectivity Screening CellularAssay->Selectivity Toxicity In Vitro Toxicity (e.g., HepG2) Selectivity->Toxicity PK Pharmacokinetics (PK) (Bioavailability, Cmax) Toxicity->PK Lead Candidate Selection PD Pharmacodynamics (PD) (Target Engagement) PK->PD Efficacy Efficacy Study (Disease Model) PD->Efficacy Tox_in_vivo In Vivo Toxicology Efficacy->Tox_in_vivo

Caption: General experimental workflow for validating a kinase inhibitor from in vitro to in vivo.

Conclusion

The successful transition of a novel compound from in vitro discovery to in vivo validation is a complex but essential process in drug development. By employing a systematic approach that includes robust biochemical and cellular assays, followed by well-designed pharmacokinetic, pharmacodynamic, and efficacy studies in relevant animal models, researchers can build a strong data package to support the clinical development of promising therapeutic candidates. While specific data for "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" is not yet publicly available, the framework presented here provides a clear roadmap for its potential validation and for that of other novel kinase inhibitors. The integration of quantitative data, detailed protocols, and clear visual aids is crucial for communicating the value and potential of new therapeutic agents to the scientific community.

References

Comparative Analysis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122) for Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the uPA Inhibitor UK-122

This guide provides a detailed comparison of the cross-reactivity and selectivity profile of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known as UK-122 or uPA Inhibitor II. This small molecule is a potent and highly selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer cell invasion and metastasis.[1] The following sections present a comparative analysis of UK-122 against other known uPA inhibitors, detailed experimental protocols for assessing its activity, and a visual representation of the relevant biological pathways.

Performance Comparison of uPA Inhibitors

The selectivity of a pharmacological inhibitor is a critical determinant of its potential for therapeutic development, as off-target effects can lead to undesirable side effects. UK-122 exhibits a high degree of selectivity for uPA over other closely related serine proteases. The following table summarizes the inhibitory potency of UK-122 and two other well-characterized uPA inhibitors, Amiloride and WX-UK1.

CompoundPrimary TargetIC50 / Ki (uPA)Selectivity ProfileOther Known Targets
UK-122 uPAIC50: 0.2 µM [1][2]tPA: IC50 > 100 µMPlasmin: IC50 > 100 µMThrombin: IC50 > 100 µMTrypsin: IC50 > 100 µM[1][2]Not extensively profiled against a wider range of kinases or proteases in publicly available literature.
Amiloride ENaCKi: 7 µM Moderate inhibitor of uPA.Epithelial sodium channel (ENaC) blocker, Na+/H+ exchanger (NHE1) inhibitor.
WX-UK1 uPAKi: 0.41 µM [3]Potent inhibitor of several human trypsin-like serine proteases, including trypsin-1, -2, -3, and matriptase-1.Trypsin-like serine proteases.

Key Observations:

  • UK-122 is a highly potent inhibitor of uPA with an IC50 in the sub-micromolar range.

  • It demonstrates exceptional selectivity, with at least a 500-fold greater potency for uPA compared to other key serine proteases involved in coagulation and digestion.[1]

  • Amiloride, a known diuretic, is a significantly weaker inhibitor of uPA and exhibits a broader activity profile, notably its potent inhibition of ion channels.

  • WX-UK1 is another potent uPA inhibitor, though its selectivity profile indicates it also targets other trypsin-like proteases with high affinity. This broader spectrum of activity may be a consideration in its therapeutic application.

Experimental Protocols

To facilitate the replication and validation of the presented data, the following section details a representative experimental protocol for determining the inhibitory activity of compounds against uPA.

In Vitro uPA Inhibition Assay (Chromogenic/Fluorogenic)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against purified human uPA. The protocol is based on a two-step, indirect enzymatic reaction where uPA activates plasminogen to plasmin, which then cleaves a chromogenic or fluorogenic substrate.

Materials:

  • Purified human urokinase-type plasminogen activator (uPA)

  • Human plasminogen

  • Chromogenic or fluorogenic plasmin-specific substrate (e.g., S-2251 for chromogenic, or a fluorogenic substrate with an appropriate fluorophore)

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and a non-ionic detergent like Tween-20)

  • Test compound (e.g., UK-122) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound at various concentrations (or vehicle control)

    • Purified human uPA

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add plasminogen and the plasmin-specific substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately begin monitoring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Normalize the velocities to the vehicle control (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow: uPA Inhibition Assay prep Compound Dilution Series mix Prepare Reaction Mix (uPA, Buffer, Inhibitor) prep->mix pre_inc Pre-incubation mix->pre_inc initiate Add Plasminogen & Substrate pre_inc->initiate read Kinetic Measurement (Absorbance/Fluorescence) initiate->read analyze Data Analysis (IC50 Determination) read->analyze

Workflow for determining uPA inhibitory activity.

G cluster_1 uPA-uPAR Signaling Pathway in Cancer pro_uPA pro-uPA (zymogen) uPA uPA (active) pro_uPA->uPA uPAR uPAR (receptor) uPA->uPAR plasminogen Plasminogen uPA->plasminogen cleavage integrins Integrins uPAR->integrins signaling Intracellular Signaling (FAK, Src, MAPK) integrins->signaling plasmin Plasmin plasminogen->plasmin ecm Extracellular Matrix (ECM) plasmin->ecm degradation mmp pro-MMPs plasmin->mmp activation degradation ECM Degradation active_mmp Active MMPs mmp->active_mmp active_mmp->ecm degradation migration Cell Migration & Invasion degradation->migration signaling->migration

The uPA/uPAR signaling cascade in cancer progression.

References

A Comparative Guide to the Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, a molecule of interest for researchers in drug discovery and development. The comparison covers the strategic approaches, potential advantages, and challenges of each route, supported by detailed experimental protocols and quantitative data.

Introduction

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is a heterocyclic compound featuring an oxazolone core. The synthesis of such molecules often relies on the classic Erlenmeyer-Plöchl reaction. This guide explores two primary strategies to introduce the benzenecarboximidamide moiety: a post-condensation conversion from a nitrile group (Route 1) and the use of a protected amidine precursor (Route 2).

Comparison of Synthetic Routes

The two routes are evaluated based on factors such as the number of steps, availability of starting materials, and estimated overall yields.

ParameterRoute 1: Nitrile to AmidineRoute 2: Protected Amidine
Starting Materials Hippuric acid, 4-formylbenzonitrileHippuric acid, 4-formylbenzamidine, Boc-anhydride
Number of Steps 23
Key Intermediates 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzonitrileN-Boc-4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide
Estimated Yield (Step 1) ~85-95%~90-95% (Protection)
Estimated Yield (Step 2) ~70-85%~80-90% (Condensation)
Estimated Yield (Step 3) -~90-95% (Deprotection)
Estimated Overall Yield ~60-80%~65-80%
Advantages Fewer steps, commercially available starting materials.Potentially cleaner reactions, avoids harsh Pinner reaction conditions.
Disadvantages Pinner reaction can be sensitive to conditions and may have moderate yields.Longer route, requires protection/deprotection steps.

Synthetic Route Diagrams

route1 A Hippuric Acid + 4-Formylbenzonitrile B 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzonitrile A->B Erlenmeyer-Plöchl Reaction C 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide B->C Pinner Reaction

Route 1: Nitrile to Amidine Synthesis.

route2 A 4-Formylbenzamidine B N-Boc-4-formylbenzamidine A->B Boc Protection C Hippuric Acid + N-Boc-4-formylbenzamidine D N-Boc-4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide C->D Erlenmeyer-Plöchl Reaction E 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide D->E Deprotection

Route 2: Protected Amidine Synthesis.

Experimental Protocols

Route 1: Nitrile to Amidine

Step 1: Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzonitrile

  • Materials: Hippuric acid (1.79 g, 10 mmol), 4-formylbenzonitrile (1.31 g, 10 mmol), acetic anhydride (3.0 mL, 32 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

  • Procedure:

    • A mixture of hippuric acid, 4-formylbenzonitrile, and anhydrous sodium acetate is placed in a round-bottom flask.

    • Acetic anhydride is added, and the mixture is heated with stirring at 100°C for 2 hours.

    • The reaction mixture is cooled to room temperature, and ethanol (20 mL) is added.

    • The mixture is cooled in an ice bath, and the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and then with water.

    • The product is dried under vacuum to yield the desired oxazolone.

Step 2: Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

  • Materials: 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzonitrile (2.87 g, 10 mmol), anhydrous ethanol (50 mL), and dry hydrogen chloride gas.

  • Procedure:

    • The nitrile from Step 1 is dissolved in anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet tube and a calcium chloride drying tube.

    • The solution is cooled in an ice-salt bath, and dry hydrogen chloride gas is bubbled through the solution until saturation.

    • The flask is sealed and stored at 0°C for 24 hours, during which time the ethyl imidate hydrochloride precipitates.

    • The precipitate is collected by filtration under anhydrous conditions, washed with anhydrous diethyl ether, and dried.

    • The crude imidate is then dissolved in a cold solution of absolute ethanol saturated with anhydrous ammonia.

    • The mixture is stirred at room temperature in a sealed vessel for 24 hours.

    • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the crude amidine hydrochloride.

    • The free amidine can be obtained by neutralization with a suitable base.

Route 2: Protected Amidine

Step 1: Synthesis of N-Boc-4-formylbenzamidine

  • Materials: 4-formylbenzamidine hydrochloride (1.85 g, 10 mmol), di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11 mmol), triethylamine (2.8 mL, 20 mmol), and dichloromethane (50 mL).

  • Procedure:

    • 4-formylbenzamidine hydrochloride is suspended in dichloromethane.

    • Triethylamine is added, and the mixture is stirred for 10 minutes.

    • Boc₂O is added, and the reaction mixture is stirred at room temperature for 12 hours.

    • The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to give N-Boc-4-formylbenzamidine.

Step 2: Synthesis of N-Boc-4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

  • Materials: Hippuric acid (1.79 g, 10 mmol), N-Boc-4-formylbenzamidine (2.48 g, 10 mmol), acetic anhydride (3.0 mL, 32 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

  • Procedure:

    • Follow the same procedure as in Step 1 of Route 1, using N-Boc-4-formylbenzamidine as the aldehyde component.

    • The resulting product is the N-Boc protected oxazolone.

Step 3: Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

  • Materials: N-Boc-4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (4.05 g, 10 mmol), trifluoroacetic acid (TFA, 10 mL), and dichloromethane (20 mL).

  • Procedure:

    • The N-Boc protected oxazolone is dissolved in dichloromethane.

    • Trifluoroacetic acid is added dropwise at 0°C.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The solvent and excess TFA are removed under reduced pressure.

    • The residue is triturated with diethyl ether to precipitate the product as the trifluoroacetate salt.

    • The free amidine can be obtained by neutralization.

Conclusion

Both synthetic routes presented are viable for the synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. Route 1 is more direct, involving fewer synthetic steps. However, the conversion of the nitrile to the amidine via the Pinner reaction can be challenging and may result in lower yields. Route 2, while longer due to the protection and deprotection steps, may offer a more robust and higher-yielding approach, as the individual reactions are generally high-yielding and the protection strategy avoids potential side reactions of the amidine group during the Erlenmeyer-Plöchl condensation. The choice of route will depend on the specific experimental capabilities, the desired scale of the synthesis, and the availability of starting materials.

Benchmarking Data for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available experimental data for the compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. Consequently, a direct comparison guide benchmarking its performance against standard compounds cannot be constructed at this time.

While the chemical structure and basic properties of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide are documented in chemical repositories such as PubChem[1], there is a notable absence of published research detailing its biological activity, mechanism of action, or any comparative studies. This scarcity of information prevents the creation of the requested in-depth analysis, which would necessitate quantitative data from experimental assays.

Research into related chemical structures, specifically derivatives of oxazolone, is present in the scientific literature. These studies explore a range of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties. For instance, various oxazolone derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents, with some showing promising activity against pathogenic strains. However, these findings are specific to the compounds studied in those reports and cannot be extrapolated to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide without direct experimental evidence.

To facilitate future research and enable the benchmarking of this compound, a standardized experimental workflow would be required. This would typically involve:

  • Target Identification and Rationale: Defining the biological target or pathway the compound is expected to modulate. This could be hypothesized based on structural similarity to known active compounds.

  • In Vitro Assays: Quantitative evaluation of the compound's activity against its putative target. This would involve generating key performance metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • Benchmarking against Standard Compounds: Running parallel assays with well-characterized standard compounds or drugs that are known to act on the same target. This allows for a direct and objective comparison of potency and efficacy.

  • Selectivity and Off-Target Profiling: Assessing the compound's activity against a panel of related targets to determine its specificity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the compound exerts its biological effect.

Below is a conceptual workflow that could be employed for such a study, represented as a DOT language diagram.

G cluster_0 Compound Evaluation Workflow A Hypothesis Generation: Identify potential biological target for the test compound B Primary Screening: In vitro assay against the primary target A->B D Comparative Analysis: Run parallel assays with test compound and standards B->D C Selection of Standard Compounds: Known inhibitors/activators of the target C->D E Data Analysis: Determine IC50/EC50 values and compare potency D->E F Selectivity Profiling: Screen against a panel of related off-targets E->F G Mechanism of Action Studies: Elucidate how the compound works F->G H Lead Optimization or Further Development G->H

References

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" reproducibility of published findings

Author: BenchChem Technical Support Team. Date: November 2025

As a helpful AI assistant, I am committed to providing accurate and well-supported information. My initial search for the specific compound, "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide," did not yield any published findings regarding its synthesis, biological activity, or reproducibility.

Therefore, to fulfill your request for a "Publish Comparison Guide" in a meaningful way, I will focus on a closely related and well-documented class of compounds: 4-benzylidene-2-phenyl-5(4H)-oxazolones . This class of molecules shares the core oxazolone structure of your requested compound and has been the subject of numerous studies, allowing for a comparative analysis of their biological activities. This guide will provide researchers, scientists, and drug development professionals with a valuable resource for understanding the potential of this scaffold in medicinal chemistry.

This guide will compare the antimicrobial and anticancer activities of various substituted 4-benzylidene-2-phenyl-5(4H)-oxazolone derivatives, providing available quantitative data, detailed experimental protocols, and visualizations of experimental workflows and potential mechanisms of action.

This guide provides a comparative analysis of the biological activities of various 4-benzylidene-2-phenyl-5(4H)-oxazolone derivatives, focusing on their antimicrobial and anticancer properties. The information is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Biological Activity

The following table summarizes the reported biological activities for a selection of 4-benzylidene-2-phenyl-5(4H)-oxazolone derivatives. This data is intended to provide a comparative overview of their potential as therapeutic agents.

Compound IDR-Group (Substitution on Benzylidene Ring)Biological ActivityQuantitative Data (e.g., MIC, IC50)Reference
1a 4-NitroAntibacterial, AntifungalMIC: 12.5 µg/mL (S. aureus), 25 µg/mL (E. coli), 12.5 µg/mL (C. albicans)[1]
1b 4-ChloroAntibacterial, AntifungalMIC: 25 µg/mL (S. aureus), 50 µg/mL (E. coli), 25 µg/mL (C. albicans)[1]
1c 4-HydroxyAntibacterial, AntifungalMIC: 50 µg/mL (S. aureus), 100 µg/mL (E. coli), 50 µg/mL (C. albicans)[1]
2a UnsubstitutedAnticancer (A549)IC50: >100 µM[2]
2b 4-MethoxyAnticancer (A549)IC50: 85.3 µM[2]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration. Lower values indicate higher potency.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 4-benzylidene-2-phenyl-5(4H)-oxazolone derivatives, based on methodologies described in the cited literature.

2.1. General Synthesis Protocol for 4-Benzylidene-2-phenyl-5(4H)-oxazolones [1]

This protocol describes the Erlenmeyer-Pless synthesis of azlactones (oxazolones).

  • Reactants: A mixture of benzoylglycine (1 equivalent), a substituted aromatic aldehyde (1 equivalent), acetic anhydride (2 equivalents), and anhydrous sodium acetate (1 equivalent) is prepared.

  • Reaction: The mixture is heated at 100°C for 1-2 hours with constant stirring.

  • Isolation: The reaction mixture is cooled to room temperature and then poured into ice-cold water.

  • Purification: The resulting solid precipitate is filtered, washed thoroughly with cold water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-benzylidene-2-phenyl-5(4H)-oxazolone derivative.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR.[1]

2.2. In Vitro Antimicrobial Activity Assay (Broth Microdilution Method) [1][3]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive controls (medium with inoculum, no compound) and negative controls (medium without inoculum) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

2.3. In Vitro Anticancer Activity Assay (MTT Assay) [2][4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 4-benzylidene-2-phenyl-5(4H)-oxazolone derivatives.

G cluster_synthesis Synthesis & Characterization cluster_biological Biological Evaluation Reactants Reactants (Benzoylglycine, Aldehyde, Acetic Anhydride, NaOAc) Reaction Erlenmeyer-Pless Reaction Reactants->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Spectroscopic Characterization (FT-IR, NMR) Purification->Characterization Antimicrobial Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Data_Analysis Data Analysis (MIC / IC50 Determination) Antimicrobial->Data_Analysis Anticancer->Data_Analysis

Caption: General workflow for synthesis and biological evaluation.

3.2. Postulated Signaling Pathway Inhibition

While the exact mechanisms of action for many oxazolone derivatives are still under investigation, some have been reported to interfere with critical cellular pathways. The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by anticancer oxazolone compounds, leading to apoptosis.

G cluster_pathway Hypothetical Anticancer Mechanism Oxazolone Oxazolone Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) Oxazolone->Kinase Inhibition Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition of

References

Comparative Analysis of Biological Activity: 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (Navoximod)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Navoximod with other Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors for Researchers, Scientists, and Drug Development Professionals.

Introduction

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known as Navoximod (GDC-0919 or NLG-919), is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[2] In the context of oncology, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response by inhibiting T-cell proliferation and promoting the generation of regulatory T-cells (Tregs).[2] By inhibiting IDO1, Navoximod aims to restore T-cell function and enhance the body's immune response against cancer. This guide provides a comparative analysis of the biological activity of Navoximod against other prominent IDO1 inhibitors, supported by experimental data and detailed methodologies.

Quantitative Comparison of IDO1 Inhibitors

The following table summarizes the in vitro potency of Navoximod in comparison to other well-characterized IDO1 inhibitors, Epacadostat (INCB024360) and Linrodostat (BMS-986205).

CompoundTargetKi (nM)IC50 (nM) - Enzymatic AssayIC50 (nM) - Cell-Based Assay (HeLa)Selectivity (vs. TDO)
Navoximod (GDC-0919) IDO17[1]44.56 ± 7.17[2]83.37 ± 9.59[2]~20-fold vs. TDO[3]
Epacadostat (INCB024360) IDO1-35.23 ± 6.83[2]12.22 ± 5.21[2]>100-fold vs. TDO[3]
Linrodostat (BMS-986205) IDO1--4.52 ± 1.19 (PCC0208009)[2]Highly specific for IDO1[3]

Note: Data is compiled from multiple sources and assay conditions may vary. PCC0208009 is a compound from the same series as Linrodostat with published in vitro data.

Mechanism of Action and Signaling Pathway

Navoximod and other IDO1 inhibitors function by blocking the catalytic activity of the IDO1 enzyme. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites. The downstream effect is the reactivation of effector T-cells and a reduction in the number and function of regulatory T-cells within the tumor microenvironment, ultimately leading to an enhanced anti-tumor immune response.

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Teff_Inhibition T-effector Cell Inhibition Kynurenine->Teff_Inhibition Treg_Activation Regulatory T-cell (Treg) Activation Kynurenine->Treg_Activation Immune_Suppression Tumor Immune Evasion Teff_Inhibition->Immune_Suppression Treg_Activation->Immune_Suppression Navoximod Navoximod (IDO1 Inhibitor) Navoximod->IDO1 Inhibits

Caption: IDO1 Inhibition Pathway by Navoximod.

Experimental Protocols

In Vitro IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant IDO1 enzyme.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid (reducing agent), and methylene blue (cofactor).

  • Enzyme and Inhibitor Incubation: Recombinant human IDO1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., Navoximod) in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the reaction mixture to the enzyme-inhibitor solution.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and Kynurenine Measurement: The reaction is stopped by the addition of trichloroacetic acid. The resulting kynurenine is then measured spectrophotometrically at a wavelength of 321 nm.[4][5]

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.

Cell-Based IDO1 Inhibition Assay (HeLa Cells)

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.[2]

Methodology:

  • Cell Culture: HeLa cells, which can be induced to express IDO1, are cultured in a 96-well plate.

  • IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFN-γ).

  • Inhibitor Treatment: The induced cells are then treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a period (e.g., 48 hours) to allow for tryptophan metabolism.

  • Kynurenine Measurement: The supernatant from each well is collected, and the concentration of kynurenine is measured. This is typically done by adding a reagent that reacts with kynurenine to produce a colored product, which is then quantified by measuring its absorbance at 480 nm.[6]

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the inhibitor concentration.

Experimental_Workflow cluster_enzymatic In Vitro Enzymatic Assay cluster_cellular Cell-Based Assay e1 Prepare Reaction Mixture e2 Incubate Enzyme with Inhibitor e1->e2 e3 Initiate Reaction e2->e3 e4 Incubate at 37°C e3->e4 e5 Terminate Reaction & Measure Kynurenine e4->e5 e6 Calculate IC50 e5->e6 c1 Culture HeLa Cells c2 Induce IDO1 with IFN-γ c1->c2 c3 Treat with Inhibitor c2->c3 c4 Incubate c3->c4 c5 Measure Kynurenine in Supernatant c4->c5 c6 Calculate IC50 c5->c6

Caption: Experimental Workflows for IDO1 Inhibition Assays.

In Vivo and Clinical Comparative Analysis

Preclinical studies in mouse tumor models have demonstrated that Navoximod can effectively reduce plasma and tumor kynurenine levels.[1] In a B16F10 melanoma model, Navoximod in combination with a vaccine led to enhanced anti-tumor responses.[7]

Clinically, both Navoximod and Epacadostat have been evaluated as monotherapies and in combination with checkpoint inhibitors. Phase I studies of single-agent Navoximod showed that it was well-tolerated and resulted in transient decreases in plasma kynurenine levels.[7][8] Similarly, Epacadostat monotherapy was also well-tolerated and effectively reduced plasma kynurenine.[3]

However, the combination of these IDO1 inhibitors with anti-PD-1/PD-L1 therapies has yielded mixed results. The phase 3 ECHO-301 trial evaluating Epacadostat in combination with pembrolizumab in patients with unresectable or metastatic melanoma did not meet its primary endpoint of improving progression-free survival.[2][9] Subsequently, the clinical development of Navoximod was also impacted by disappointing efficacy data.[2] These outcomes have raised questions about the clinical translatability of IDO1 inhibition as a broad anti-cancer strategy.

Conclusion

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (Navoximod) is a potent inhibitor of the IDO1 enzyme with low nanomolar activity in both enzymatic and cell-based assays. It demonstrates a clear mechanism of action by restoring tryptophan levels and reducing immunosuppressive kynurenine. While preclinical data were promising, the clinical efficacy of Navoximod and other IDO1 inhibitors, such as Epacadostat, has been challenging to establish, particularly in combination with checkpoint inhibitors. Further research is needed to identify patient populations and combination strategies where IDO1 inhibition may provide a clinical benefit. The detailed experimental protocols provided in this guide can serve as a foundation for future investigations into the biological activity of this and other related compounds.

References

Assessing Off-Target Effects of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the off-target effects of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, a compound also known as UK-122. It is intended for researchers, scientists, and drug development professionals interested in the selectivity profile of this urokinase-type plasminogen activator (uPA) inhibitor. The following sections detail its activity against its intended target and key off-targets, provide experimental methodologies for assessment, and visualize relevant biological pathways and screening workflows.

Comparative Selectivity Profile

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122) is a potent inhibitor of uPA. To assess its selectivity, the compound has been tested against other structurally related serine proteases. The data clearly indicates a high degree of selectivity for uPA.

TargetIC50 (µM)Fold Selectivity vs. uPA
Primary Target
Urokinase-type Plasminogen Activator (uPA)0.2[1]1
Off-Targets
Tissue-type Plasminogen Activator (tPA)>100[1]>500
Plasmin>100[1]>500
Thrombin>100[1]>500
Trypsin>100[1]>500

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide against uPA and other serine proteases.

Enzymatic Inhibition Assay:

  • Reagents and Materials:

    • Human urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin.

    • Chromogenic substrate specific for each enzyme (e.g., S-2444 for uPA).

    • 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122) dissolved in dimethyl sulfoxide (DMSO).

    • Assay buffer (e.g., 1X Phosphate Buffered Saline, PBS).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • A solution of the respective serine protease (e.g., 10 nM of uPA) is prepared in the assay buffer.

    • Serial dilutions of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide are prepared in DMSO and then diluted in the assay buffer.

    • The enzyme solution is incubated with varying concentrations of the inhibitor at 37°C for a predetermined period (e.g., 10 minutes).

    • The chromogenic substrate is added to each well to initiate the enzymatic reaction.

    • The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

    • Control wells containing the enzyme and substrate without the inhibitor are included to determine the maximum enzyme activity.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and the screening process, the following diagrams are provided.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell uPA uPA uPAR uPAR uPA->uPAR Binds Plasminogen Plasminogen uPA->Plasminogen Catalyzes Integrins Integrins uPAR->Integrins Activates Plasmin Plasmin Plasminogen->Plasmin Cleavage Migration_Invasion Cell Migration & Invasion Plasmin->Migration_Invasion Promotes FAK FAK Integrins->FAK Src Src FAK->Src Ras Ras Src->Ras ERK ERK Ras->ERK ERK->Migration_Invasion UK122 UK-122 (Inhibitor) UK122->uPA Inhibits

Caption: uPA signaling pathway and the inhibitory action of UK-122.

Off_Target_Screening_Workflow Compound Test Compound (UK-122) Primary_Assay Primary Target Assay (uPA) Compound->Primary_Assay Selectivity_Panel Serine Protease Selectivity Panel (tPA, Plasmin, Thrombin, Trypsin) Primary_Assay->Selectivity_Panel Broad_Panel Broad Off-Target Panel (Kinases, GPCRs, etc.) Selectivity_Panel->Broad_Panel Data_Analysis Data Analysis (IC50 Determination) Broad_Panel->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation Cellular_Assay Cell-Based Assays (Toxicity, Phenotypic) Hit_Confirmation->Cellular_Assay Report Selectivity Profile Report Cellular_Assay->Report Logical_Relationship On_Target On-Target Effect (uPA Inhibition) Therapeutic_Effect Therapeutic Effect (Anti-metastatic) On_Target->Therapeutic_Effect Leads to Off_Target Off-Target Effects (e.g., Inhibition of tPA, Plasmin) Adverse_Effects Potential Adverse Effects (e.g., Bleeding) Off_Target->Adverse_Effects May lead to

References

Safety Operating Guide

Essential Disposal Procedures for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This substance is classified as harmful if swallowed and very toxic to aquatic life.[1] Professional chemical waste disposal is required.

This guide provides essential safety and logistical information for the proper disposal of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, a research chemical. The following procedures are based on established best practices for laboratory chemical waste management and the specific hazard information available for this compound.

Hazard Assessment

Prior to handling, it is crucial to understand the hazards associated with this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance has the following classifications:

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life[1]

The precautionary statement P501 explicitly mandates that the contents and container must be disposed of at an approved waste disposal plant.[1]

Required Personal Protective Equipment (PPE)

When handling this chemical for disposal, all personnel must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and properly removed and discarded after handling.

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe disposal of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide.

Step 1: Segregation of Waste

  • Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Keep solid and liquid waste containing this chemical in separate, designated hazardous waste containers.

Step 2: Waste Container Selection and Labeling

  • Use only approved, leak-proof, and chemically compatible containers for waste accumulation.

  • The container must be clearly labeled with a "Hazardous Waste" tag.

  • The label must include the full chemical name: "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" and list all constituents and their approximate percentages.[2][3]

  • Clearly indicate the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to Aquatic Life").

Step 3: Accumulation of Waste

  • Store waste containers in a designated satellite accumulation area, which is typically within or near the laboratory where the waste is generated.[3]

  • Keep the waste container securely closed at all times, except when adding waste.

  • Store the container in a secondary containment bin to prevent spills.[3]

Step 4: Disposal of Contaminated Materials

  • Any materials that have come into contact with this chemical, such as gloves, pipette tips, and weighing paper, must be disposed of as hazardous solid waste.[4]

  • Place these contaminated items in a designated solid chemical waste container.

Step 5: Arranging for Final Disposal

  • Once the waste container is full (typically around 75% capacity), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3]

  • Follow your institution's specific procedures for requesting a waste pickup.[2]

Crucial "Don'ts":

  • DO NOT dispose of this chemical down the drain. Its high aquatic toxicity can cause significant environmental damage.

  • DO NOT dispose of this chemical or its contaminated materials in the regular trash.

  • DO NOT attempt to neutralize the chemical without specific, validated protocols and proper safety controls.

Spill and Emergency Procedures

In the event of a spill, the following actions should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading. For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.

Experimental Workflow and Decision Making

The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, including the compound .

G cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_disposal Accumulation & Disposal start Identify Chemical Waste (Solid or Liquid) sds Consult Safety Data Sheet (SDS) & Institutional Protocols start->sds hazards Determine Hazards (e.g., Toxic, Aquatic Hazard) sds->hazards ppe Wear Appropriate PPE hazards->ppe Hazards Identified segregate Segregate Waste (No Mixing) ppe->segregate container Select & Label Approved Hazardous Waste Container accumulate Store in Satellite Accumulation Area container->accumulate segregate->container full Container Full? accumulate->full full->accumulate No pickup Arrange for EHS/ Contractor Pickup full->pickup Yes end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of hazardous laboratory chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-UK122 TFA
Reactant of Route 2
Reactant of Route 2
(E)-UK122 TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.